2,4-Dimethylhexan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylhexan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-7(2)6-8(3,4)9/h7,9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZHEPXWQXCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608508 | |
| Record name | 2,4-Dimethylhexan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42328-76-7 | |
| Record name | 2,4-Dimethylhexan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dimethylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-dimethylhexan-2-ol (CAS No: 42328-76-7). The document details the compound's structural and physicochemical characteristics, including its molecular formula, weight, boiling point, and density. Furthermore, it explores its chemical reactivity, focusing on reactions typical for a tertiary alcohol, such as dehydration and resistance to oxidation. This guide also presents detailed, adaptable experimental protocols for its synthesis via a Grignard reaction and for its acid-catalyzed dehydration. Spectroscopic data, predicted from its molecular structure, are provided to aid in its identification and characterization. All quantitative data are summarized in tables for clarity, and key experimental workflows are visualized using diagrams.
Physical and Chemical Properties
This compound is a tertiary alcohol. Its structure features a hexane (B92381) backbone with methyl groups at the second and fourth carbon positions, and a hydroxyl group at the second carbon position. This structure dictates its physical and chemical behavior.
Physical Properties
The physical properties of this compound are summarized in the table below. As a tertiary alcohol, it is a liquid at room temperature with a characteristic alcohol odor. Its solubility in water is limited due to the presence of a significant nonpolar alkyl chain, but it is expected to be miscible with many organic solvents.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 42328-76-7 | [1][2] |
| Molecular Formula | C8H18O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point | 157.9 °C at 760 mmHg | [2] |
| Density | 0.821 g/cm³ | [2] |
| Melting Point | Data not available | |
| Solubility in Water | Limited | Inferred from structure |
| Solubility in Organic Solvents | Miscible with alcohols, ethers, and hydrocarbons | Inferred from structure |
Chemical Properties
The chemical reactivity of this compound is characteristic of a tertiary alcohol. The hydroxyl group is situated on a tertiary carbon, which influences its reaction pathways.
-
Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate). This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed.
-
Dehydration: Like other alcohols, this compound can undergo acid-catalyzed dehydration to form alkenes. Due to the possibility of rearrangements of the carbocation intermediate, a mixture of alkene products can be expected.
-
Esterification: Direct esterification with carboxylic acids under acidic conditions (Fischer esterification) is generally inefficient for tertiary alcohols due to steric hindrance and the propensity for elimination reactions.
-
Substitution Reactions: The hydroxyl group can be substituted by a halogen using hydrogen halides, typically following an SN1 mechanism.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple methyl and methylene (B1212753) groups. The chemical shifts are estimated based on standard values.
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| -OH | Singlet | 1-5 (variable, depends on concentration and solvent) |
| -CH- (C4) | Multiplet | ~1.5 |
| -CH₂- (C3) | Multiplet | ~1.4 |
| -CH₂- (C5) | Multiplet | ~1.3 |
| -CH₃ (C2, two equivalent) | Singlet | ~1.2 |
| -CH₃ (C4) | Doublet | ~0.9 |
| -CH₃ (C6) | Triplet | ~0.9 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, unless there is accidental equivalence.
| Carbon | Approximate Chemical Shift (ppm) |
| C2 (-C-OH) | 70-75 |
| C4 (-CH-) | 45-50 |
| C3 (-CH₂-) | 40-45 |
| C5 (-CH₂-) | 25-30 |
| C1, C2-CH₃ (gem-dimethyl) | 25-30 |
| C4-CH₃ | 15-20 |
| C6 (-CH₃) | 10-15 |
IR Spectroscopy
The infrared spectrum will be characterized by the presence of a strong, broad O-H stretching band and C-H stretching bands.
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| Alcohol O-H | Stretch, hydrogen-bonded | 3200-3600 (broad) |
| Alkane C-H | Stretch | 2850-3000 |
| Alcohol C-O | Stretch | 1100-1200 |
Experimental Protocols
The following are detailed protocols for the synthesis and a characteristic reaction of this compound. These are generalized procedures that can be adapted for this specific compound.
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from the reaction of a Grignard reagent (sec-butylmagnesium bromide) with acetone (B3395972).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (as an initiator)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
-
Purification:
-
Purify the crude product by distillation to obtain pure this compound.
-
References
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary alcohol, 2,4-dimethylhexan-2-ol. This document details the prevalent synthetic methodology, experimental protocols, and the analytical techniques used for its structural elucidation and purity assessment.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes a Grignard reagent to attack a carbonyl carbon.[1] To obtain the target tertiary alcohol with two identical methyl groups on the carbinol carbon, an ester is reacted with at least two equivalents of a methylmagnesium halide.
The retrosynthetic analysis indicates that this compound can be synthesized from the reaction of ethyl 3-methylpentanoate (B1260497) with methylmagnesium iodide. The reaction proceeds through a ketone intermediate, which is subsequently attacked by a second equivalent of the Grignard reagent.
Reaction Scheme
Caption: Synthetic pathway for this compound via Grignard reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Methyl iodide
-
Ethyl 3-methylpentanoate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reaction (three-neck flask, reflux condenser, dropping funnel)
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Iodide):
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of methyl iodide in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the flask. The reaction is initiated when the brownish color of iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with the Ester:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve ethyl 3-methylpentanoate in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the ester solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least one hour.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
-
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 42328-76-7 |
| Appearance | Colorless liquid (expected) |
| Boiling Point | 157.9 °C at 760 mmHg (predicted) |
| Density | 0.821 g/cm³ (predicted) |
Spectroscopic Analysis
Caption: Logical workflow for the characterization of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The integration of the peaks should correspond to the number of protons in each environment. Key expected signals include:
-
A singlet for the hydroxyl proton (-OH), which is typically broad and its chemical shift can vary depending on concentration and solvent.
-
A singlet for the two equivalent methyl groups at the C2 position.
-
Signals for the ethyl group (a triplet and a quartet).
-
A doublet for the methyl group at the C4 position.
-
Multiplets for the methylene (B1212753) and methine protons of the hexane (B92381) chain.
-
-
¹³C NMR: The carbon-13 NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule, confirming the absence of symmetry that would make carbons equivalent. The chemical shifts will be characteristic of a saturated aliphatic alcohol. The carbon bearing the hydroxyl group (C2) is expected to appear in the range of 65-75 ppm.
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
A broad and strong O-H stretching band in the region of 3200-3600 cm⁻¹, which is characteristic of a hydrogen-bonded hydroxyl group in an alcohol.[2][3]
-
Strong C-H stretching bands in the region of 2850-3000 cm⁻¹.
-
A C-O stretching band for a tertiary alcohol, which is typically observed in the range of 1150-1200 cm⁻¹.[3][4]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) at m/z = 130 may be observed, although it is often weak in tertiary alcohols. The fragmentation pattern is expected to be dominated by the loss of a methyl group (M-15) to form a stable tertiary carbocation at m/z = 115, and the loss of a water molecule (M-18).
Conclusion
The synthesis of this compound is reliably achieved through the Grignard reaction of ethyl 3-methylpentanoate with methylmagnesium iodide. The identity and purity of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this tertiary alcohol for applications in research and development.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,4-Dimethylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, bonding, and key chemical properties of 2,4-dimethylhexan-2-ol. The document details its structural characteristics, predicted spectroscopic data, and a plausible synthetic route. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for a proposed synthesis are described in detail. Visual diagrams generated using Graphviz are included to illustrate the molecular structure and synthetic workflow, adhering to specified formatting guidelines for clarity and accessibility.
Molecular Structure and Properties
This compound is a tertiary alcohol with the chemical formula C8H18O.[1] Its structure features a hexane (B92381) backbone with two methyl group substituents at positions 2 and 4, and a hydroxyl group at position 2. This arrangement results in a chiral center at the C4 carbon. The molecule's branched nature and the presence of the hydroxyl group are key determinants of its physical and chemical properties.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented in Table 1. This data, primarily sourced from the PubChem database, provides essential information for handling and utilizing this compound in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C8H18O | PubChem[1] |
| Molecular Weight | 130.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 42328-76-7 | PubChem[1] |
| XLogP3-AA (LogP) | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 130.135765193 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
Molecular Bonding and Geometry
The bonding in this compound consists of single covalent bonds between carbon-carbon and carbon-hydrogen atoms, which are nonpolar. The carbon-oxygen and oxygen-hydrogen bonds are polar covalent due to the difference in electronegativity between these atoms. The hydroxyl group allows the molecule to act as both a hydrogen bond donor and acceptor, influencing its solubility and boiling point.
Synthesis of this compound
A plausible and efficient method for the synthesis of the tertiary alcohol this compound is through a Grignard reaction. This well-established method involves the reaction of a Grignard reagent with a suitable ketone or ester.
Proposed Synthetic Pathway
One potential synthetic route involves the reaction of 4-methyl-2-pentanone (B128772) with ethylmagnesium bromide. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide and yield the final product.
Experimental Protocol (Adapted from General Procedures)
The following is a detailed, adapted protocol for the synthesis of this compound based on general procedures for Grignard reactions.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ethyl bromide
-
4-Methyl-2-pentanone
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.
-
Add a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve ethyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the ethyl bromide solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. Gentle heating may be required.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with 4-Methyl-2-pentanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 4-methyl-2-pentanone in anhydrous diethyl ether in the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing ice and 1 M hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Predicted Spectroscopic Data
While experimental spectra for this compound were not found in the searched literature, its spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound would show distinct signals for the different proton environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the branching of the alkyl chain.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | 1.0 - 2.5 | Singlet (broad) | 1H |
| -CH3 (at C2) | ~1.2 | Singlet | 6H |
| -CH2- (at C3) | ~1.4 - 1.6 | Multiplet | 2H |
| -CH- (at C4) | ~1.7 - 1.9 | Multiplet | 1H |
| -CH3 (at C4) | ~0.9 | Doublet | 3H |
| -CH2- (at C5) | ~1.2 - 1.4 | Multiplet | 2H |
| -CH3 (at C6) | ~0.9 | Triplet | 3H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, assuming the diastereomers are not resolved.
| Carbon Environment | Predicted Chemical Shift (ppm) |
| C1 (-CH3) | ~10 |
| C2 (-C-OH) | ~70-75 |
| C3 (-CH2-) | ~45-50 |
| C4 (-CH-) | ~30-35 |
| C5 (-CH2-) | ~25-30 |
| C6 (-CH3) | ~14 |
| C7 (-CH3 at C2) | ~25-30 |
| C8 (-CH3 at C4) | ~20 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and alkyl groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H stretch | 3200 - 3600 | Broad, strong |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C-O stretch | 1050 - 1150 | Strong |
| C-H bend | 1350 - 1480 | Medium to strong |
Predicted Mass Spectrometry Fragmentation
In mass spectrometry using electron ionization (EI), this compound is expected to undergo fragmentation. The molecular ion peak (m/z = 130) may be weak or absent. Common fragmentation patterns for tertiary alcohols include the loss of water (M-18) and alpha-cleavage.
| m/z | Possible Fragment |
| 115 | [M - CH3]+ |
| 112 | [M - H2O]+• |
| 101 | [M - C2H5]+ |
| 73 | [C4H9O]+ (from alpha-cleavage) |
| 59 | [C3H7O]+ (from alpha-cleavage) |
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and predicted chemical properties of this compound. While experimental data for this specific compound is limited, a comprehensive understanding has been built through the analysis of its structural features, computed properties, and comparison with analogous molecules. The proposed synthetic route via a Grignard reaction offers a practical method for its preparation in a laboratory setting. The predicted spectroscopic data serves as a valuable reference for the identification and characterization of this compound in future research and development endeavors. Further experimental investigation is warranted to validate the predicted data and fully elucidate the properties of this molecule.
References
Spectroscopic Profile of 2,4-Dimethylhexan-2-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, 2,4-dimethylhexan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the standard experimental protocols for obtaining such spectra.
Core Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~0.90 | Triplet | 3H | -CH₂CH₃ (C6) |
| ~0.92 | Doublet | 3H | -CH(CH₃ ) (C4-methyl) |
| ~1.20 | Singlet | 6H | -C(OH)(CH₃ )₂ (C2-methyls) |
| ~1.35-1.50 | Multiplet | 2H | -CH₂ CH₃ (C5) |
| ~1.55-1.70 | Multiplet | 1H | -CH (CH₃) (C4) |
| ~1.75 | Singlet | 1H | -OH |
| ~1.25-1.40 | Multiplet | 2H | -CH(CH₃)CH₂ C(OH)- (C3) |
¹³C NMR (Carbon-13) Data (Predicted)
| Chemical Shift (δ) (ppm) | Carbon Atom |
| ~10 | C6 |
| ~20 | C4-methyl |
| ~25 | C2-methyls |
| ~30 | C5 |
| ~35 | C4 |
| ~50 | C3 |
| ~72 | C2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for this compound are detailed below. Alcohols typically show a strong, broad O-H stretch and a C-O stretch.[1]
Key IR Absorptions (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~3400 | Strong, Broad | O-H Stretch | Alcohol |
| ~2960-2870 | Strong | C-H Stretch | Alkane |
| ~1465 | Medium | C-H Bend | Alkane |
| ~1375 | Medium | C-H Bend | Alkane (gem-dimethyl) |
| ~1150 | Medium-Strong | C-O Stretch | Tertiary Alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 130.23 g/mol .[2] The expected fragmentation patterns for this tertiary alcohol are outlined below. Alcohols often undergo alpha-cleavage and dehydration in the mass spectrometer.[3]
Major Mass Spectral Peaks (Predicted)
| m/z | Relative Abundance | Proposed Fragment |
| 115 | Low | [M-CH₃]⁺ |
| 112 | Moderate | [M-H₂O]⁺ |
| 101 | Moderate | [M-C₂H₅]⁺ |
| 73 | High | [C₄H₉O]⁺ (from α-cleavage) |
| 59 | High | [C₃H₇O]⁺ (from α-cleavage) |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
-
Instrument Setup :
-
Ensure the ATR accessory is clean and properly installed in the FTIR spectrometer.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition :
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction :
-
Inject a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).
-
The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
-
-
Ionization :
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis :
-
The resulting positively charged fragments are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection :
-
The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
-
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Stereoisomers and Chirality of 2,4-Dimethylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 2,4-dimethylhexan-2-ol. The content delves into the structural analysis of its stereoisomers, presents key physicochemical data, and outlines detailed experimental methodologies for their separation and characterization.
Introduction to the Chirality of this compound
This compound is a tertiary alcohol with the chemical formula C8H18O. The molecular structure of this compound contains a single chiral center, which gives rise to stereoisomerism. Understanding the three-dimensional arrangement of atoms in these stereoisomers is critical in drug development and other scientific disciplines, as different stereoisomers can exhibit distinct biological activities and pharmacological profiles.
The chirality of this compound originates from the presence of a stereogenic carbon atom at the C4 position. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a 2-methyl-2-hydroxypropyl group. The carbon at the C2 position, being attached to two identical methyl groups, is not a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-2,4-dimethylhexan-2-ol and (S)-2,4-dimethylhexan-2-ol. These enantiomers are non-superimposable mirror images of each other.
Physicochemical Properties of this compound Stereoisomers
Quantitative data for the individual stereoisomers of this compound are not extensively available in the public domain. The following table summarizes computed data for the molecule and provides a comparative framework for the expected properties of the enantiomers. Enantiomers possess identical physical properties such as boiling point and density, but they exhibit opposite optical activity.
| Property | (R)-2,4-dimethylhexan-2-ol | (S)-2,4-dimethylhexan-2-ol | Source |
| Molecular Formula | C8H18O | C8H18O | - |
| Molecular Weight | 130.23 g/mol | 130.23 g/mol | [1][2][3] |
| Boiling Point | Expected to be identical | Expected to be identical | - |
| Density | Expected to be identical | Expected to be identical | - |
| Specific Rotation ([α]D) | Expected to be equal in magnitude, opposite in sign | Expected to be equal in magnitude, opposite in sign | - |
| Computed XLogP3 | 2.4 | 2.4 | [1][2] |
Stereoisomer Relationships
The relationship between the stereoisomers of this compound is that of enantiomers. The following diagram illustrates this relationship.
Experimental Protocols
Synthesis of Racemic this compound
A common synthetic route to tertiary alcohols such as this compound involves the Grignard reaction.
Protocol:
-
Grignard Reagent Preparation: Prepare ethylmagnesium bromide by reacting bromoethane (B45996) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Reaction with Ketone: Slowly add a solution of 4-methyl-2-pentanone (B128772) in anhydrous diethyl ether to the prepared Grignard reagent at 0 °C.
-
Quenching: After the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Separation of Enantiomers (Resolution)
The separation of the enantiomers of this compound can be achieved by converting them into a mixture of diastereomers, which can then be separated by conventional techniques like chromatography or crystallization.
Protocol: Diastereomeric Ester Formation and Separation
-
Esterification: React the racemic this compound with an enantiomerically pure chiral acylating agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a non-chiral base (e.g., pyridine) in an aprotic solvent (e.g., dichloromethane). This reaction will produce a mixture of two diastereomeric esters.
-
Separation of Diastereomers: The resulting diastereomeric esters can be separated using column chromatography on silica (B1680970) gel. The difference in polarity between the diastereomers allows for their separation.
-
Hydrolysis: The separated diastereomeric esters are then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to yield the individual, enantiomerically pure (R)- and (S)-2,4-dimethylhexan-2-ol.
-
Purification: The resolved alcohols are then extracted and purified.
The following diagram illustrates the general workflow for the separation of the enantiomers.
Characterization of Stereoisomers
The characterization of the separated enantiomers involves several analytical techniques.
-
Polarimetry: Measurement of the specific rotation ([α]D) will confirm the optical activity of each enantiomer. The values should be equal in magnitude but opposite in sign.
-
Chiral High-Performance Liquid Chromatography (HPLC): Analysis on a chiral stationary phase can be used to determine the enantiomeric excess (ee) of the separated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the 1H and 13C NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral shift reagent can lead to the differentiation of enantiomeric signals. Furthermore, the NMR spectra of the diastereomeric esters formed during resolution will be distinct.
Conclusion
This technical guide has detailed the stereochemical aspects of this compound, highlighting its existence as a pair of enantiomers due to a single chiral center at the C4 position. While specific experimental data for the individual stereoisomers are scarce, this guide provides a theoretical framework and generalized experimental protocols for their synthesis, separation, and characterization. The methodologies outlined herein are based on established principles of stereochemistry and are applicable to the study of other chiral molecules, which is of paramount importance in the field of drug discovery and development.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C8H18O | CID 20541580 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2,4-Dimethylhexan-2-ol in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dimethylhexan-2-ol, a tertiary alcohol with applications in various chemical and pharmaceutical contexts. In the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility of this compound in a range of common organic solvents based on established chemical principles. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of alcohol solubility is provided to enable researchers to generate precise data for their specific applications. This guide is intended to serve as a valuable resource for laboratory work, process development, and formulation design involving this compound.
Introduction to this compound
This compound is a tertiary alcohol with the chemical formula C8H18O. Its structure, featuring a hydroxyl group on a tertiary carbon and a branched alkyl chain, significantly influences its physical and chemical properties, most notably its solubility in different media. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the C8 hydrocarbon portion of the molecule imparts a nonpolar character.[1] This dual nature governs its interaction with various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a reaction medium, or in the formulation of products in the pharmaceutical and chemical industries.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in different classes of organic solvents. The polar -OH group will favor interactions with polar solvents, whereas the nonpolar alkyl chain will favor interactions with nonpolar solvents.[2][3] Due to the significant size of the C8 alkyl chain, the nonpolar character of this compound is expected to be a dominant factor in its overall solubility.
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to favorable interactions with other alcohols.[3][4] |
| Water | Sparingly Soluble | While the hydroxyl group can form hydrogen bonds with water, the large, nonpolar C8 hydrocarbon chain disrupts the hydrogen bonding network of water, leading to low solubility. The solubility of alcohols in water decreases significantly as the carbon chain length increases.[2][5] | |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of these solvents, arising from functional groups like carbonyls and sulfoxides, can interact with the dipole of the hydroxyl group in this compound. |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Soluble to Miscible | The large nonpolar alkyl portion of this compound will have strong van der Waals interactions with nonpolar solvents, leading to high solubility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Miscible | Ethers are relatively nonpolar but the oxygen atom can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol, promoting solubility.[3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative data for the solubility of this compound in a specific organic solvent, a standardized experimental protocol is necessary. The following "cloud point" titration method is a widely accepted technique for determining the saturation solubility of a solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Temperature-controlled water or oil bath
-
Magnetic stirrer and stir bar
-
Calibrated burette or precision pump
-
Jacketed glass vessel or large test tube
-
Thermometer or temperature probe
-
Analytical balance
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Set the temperature-controlled bath to the desired experimental temperature.
-
Accurately weigh a specific amount of the organic solvent and place it into the jacketed glass vessel.
-
Place the vessel in the temperature-controlled bath and allow the solvent to equilibrate to the target temperature.
-
-
Titration:
-
Begin stirring the solvent at a constant rate, vigorous enough to create a vortex without splashing.
-
Slowly add this compound to the solvent from the burette or pump.
-
Observe the solution for any signs of turbidity or cloudiness.
-
The "cloud point" is reached when the solution first shows a persistent slight cloudiness, indicating that the solution is saturated and a second phase is beginning to form.
-
-
Data Recording:
-
Record the volume or mass of this compound added to reach the cloud point.
-
Record the final temperature of the solution.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility ( g/100 g solvent) = (mass of this compound added / mass of solvent) * 100
-
The solubility can also be expressed in other units such as mol/L by converting the mass and volume measurements accordingly.
-
-
Replication:
-
Repeat the experiment at least three times to ensure the reproducibility of the results and calculate the average solubility and standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
thermodynamic properties and stability of 2,4-dimethylhexan-2-ol
An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 2,4-Dimethylhexan-2-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of the tertiary alcohol, this compound. Due to a scarcity of direct experimental data for this specific molecule, this document leverages data from its isomers and general principles of tertiary alcohol chemistry to provide a thorough understanding. It includes detailed experimental protocols for the determination of key thermodynamic parameters and discusses the stability and reactivity profile of the compound. Visualizations of experimental workflows are provided to aid in the practical application of these methods.
Introduction
This compound (C₈H₁₈O) is a branched tertiary octanol. An understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, reaction modeling, and safety assessments in its potential applications. Furthermore, its chemical stability dictates its storage, handling, and reactivity in various chemical transformations. This guide aims to consolidate the available information and provide a framework for the experimental determination of its core thermodynamic properties.
Thermodynamic Properties
Enthalpy, Entropy, and Gibbs Free Energy of Formation
The standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°) are fundamental thermodynamic quantities. For isomers of C8H18O, these values can be found in specialized databases. The data for the closely related isomer, 2,5-dimethylhexan-2-ol, is noted to be available, which can serve as an estimate.[1]
Table 1: Available Thermodynamic Data for Isomers of this compound
| Property | Isomer | Value | State | Reference |
| Enthalpy of Formation (ΔfH°) | 2,5-Dimethylhexan-2-ol | Data available | Gas | [1] |
| Enthalpy of Formation (ΔfH°) | 2,5-Dimethylhexan-2-ol | Data available | Liquid | [1] |
| Heat Capacity (Cp) | 2,5-Dimethylhexan-2-ol | Data available | Ideal Gas | [1] |
| Heat Capacity (Cp) | 3,5-Dimethyl-3-hexanol | Data available | Liquid |
Note: Specific values from the NIST/TRC Web Thermo Tables require a subscription. The table indicates the availability of data for these isomers.
Heat Capacity
The heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by a given amount. Experimental data for the isobaric heat capacities of several branched octanols have been measured, providing a good basis for understanding the expected values for this compound.
Table 2: Experimentally Determined Isobaric Heat Capacities of Selected Octanol Isomers
| Compound | Temperature (K) | Isobaric Heat Capacity (Cp) (J·K⁻¹·mol⁻¹) |
| 3,5-Dimethyl-3-hexanol | 260 | Value |
| 280 | Value | |
| 300 | Value | |
| 320 | Value | |
| 340 | Value |
Note: This table is illustrative. The referenced study contains specific data points for the listed compound.
Chemical Stability and Reactivity
General Stability
Tertiary alcohols, such as this compound, are generally stable compounds. The three alkyl groups attached to the carbinol carbon provide steric hindrance and electronic stabilization.
Decomposition Pathways
The primary decomposition pathway for tertiary alcohols under acidic conditions is dehydration to form alkenes. For this compound, this reaction would proceed via a tertiary carbocation intermediate, leading to a mixture of alkene products. The specific products formed would depend on the reaction conditions and the relative stability of the resulting alkenes, following Zaitsev's rule where applicable.
Reactivity
-
Oxidation: Tertiary alcohols are resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.
-
Substitution Reactions: Tertiary alcohols readily undergo SN1 reactions in the presence of strong acids, due to the stability of the resulting tertiary carbocation.
Experimental Protocols
Determination of Enthalpy of Combustion via Calorimetry
The standard enthalpy of formation of an organic compound can be determined from its enthalpy of combustion, measured using a bomb calorimeter.
Methodology:
-
A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").
-
The bomb is filled with pure oxygen under high pressure.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The temperature of the water is recorded at regular intervals to establish a baseline.
-
The sample is ignited electrically.
-
The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
-
The enthalpy of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.
Diagram 1: Experimental Workflow for Combustion Calorimetry
Caption: Workflow for determining the enthalpy of combustion.
Measurement of Heat Capacity
The heat capacity of liquid this compound can be measured using a differential scanning calorimeter (DSC) or a Tian-Calvet calorimeter.
Methodology (DSC):
-
A small, accurately weighed sample of the alcohol is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is subjected to a controlled temperature program, typically a linear heating rate.
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The heat capacity of the sample is determined by comparing its heat flow signal to that of a standard material with a known heat capacity (e.g., sapphire) run under the same conditions.
Diagram 2: Logical Flow for Heat Capacity Measurement by DSC
Caption: Process for determining heat capacity using DSC.
Safety and Handling
No specific material safety data sheet (MSDS) for this compound is widely available. However, based on its structure and the properties of similar compounds like 2,4-dimethylhexane, the following hazards should be considered:
-
Flammability: As a C8 alcohol, it is expected to be a flammable liquid. Keep away from heat, sparks, and open flames.
-
Irritation: May cause skin and eye irritation.
-
Inhalation: May cause respiratory tract irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential.
Conclusion
While direct experimental thermodynamic data for this compound remains a gap in the publicly accessible literature, a robust understanding of its properties can be inferred from the behavior of other tertiary octanols. The availability of data for its isomers confirms that established experimental techniques are applicable. This guide provides the necessary theoretical background and detailed experimental workflows to enable researchers to determine the thermodynamic properties and assess the stability of this compound, facilitating its potential use in research and development.
References
An In-depth Technical Guide on the Potential Natural Occurrence of 2,4-Dimethylhexan-2-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential natural occurrence of the tertiary alcohol 2,4-dimethylhexan-2-ol and its derivatives. While direct evidence of its presence in natural sources remains elusive, this document provides a comprehensive analysis based on the known distribution of its structural isomers and analogous compounds in the biological world. We delve into plausible biosynthetic pathways, drawing parallels with established routes for branched-chain fatty acids and irregular terpenoids. Furthermore, this guide outlines detailed experimental protocols for the extraction, identification, and characterization of such compounds from natural matrices, with a focus on gas chromatography-mass spectrometry (GC-MS) techniques. The information presented herein is intended to serve as a foundational resource for researchers investigating novel bioactive compounds and to stimulate further exploration into the natural product landscape for this and similar molecules.
Introduction: The Case for a Potential Natural Product
This compound is a saturated tertiary alcohol. While a thorough search of natural product databases and scientific literature reveals no direct reports of its isolation from a natural source, several lines of indirect evidence suggest its potential for natural occurrence. The structural motif of a branched octyl chain is present in other known natural products. For instance, its primary alcohol isomer, 2,4-dimethylhexan-1-ol (B1655625), is recognized as a fatty alcohol and is associated with lipid metabolism[1]. The corresponding alkane, 2,4-dimethylhexane (B165551), has also been reported as a volatile organic compound in some contexts[2][3].
The existence of these isomers in nature suggests that the enzymatic machinery for assembling the 2,4-dimethylhexane carbon skeleton is plausible within biological systems. This guide, therefore, hypothesizes the potential for this compound or its derivatives to be undiscovered natural products and provides a scientific framework to guide future research in this area.
Physicochemical Properties of this compound and Related Compounds
Understanding the physicochemical properties of this compound is crucial for designing effective extraction and analytical methods. Due to the lack of experimental data for this specific compound from natural sources, the properties of its isomers, 2,4-dimethylhexan-1-ol and 2,4-dimethylhexane, are presented for comparison.
| Property | This compound (Predicted) | 2,4-Dimethylhexan-1-ol (Experimental/Predicted) | 2,4-Dimethylhexane (Experimental) |
| Molecular Formula | C8H18O | C8H18O | C8H18 |
| Molecular Weight | 130.23 g/mol | 130.23 g/mol [1] | 114.23 g/mol [2][4] |
| Boiling Point | 157.9 °C at 760 mmHg[5] | Not available | 108-109 °C[4][6] |
| Density | 0.821 g/cm³[5] | Not available | 0.701 g/mL at 25 °C[4][6] |
| LogP (Octanol/Water) | 2.19350[5] | Not available | 4.0 |
| Vapor Pressure | Not available | Not available | 48 mmHg at 34 °C[4] |
| Solubility in Water | Not available | Not available | 1.294 mg/L (temperature not stated)[6] |
Potential Biosynthetic Pathways
The biosynthesis of a branched-chain tertiary alcohol like this compound is not explicitly described in the literature. However, by examining established metabolic pathways for structurally related compounds, we can propose two hypothetical routes.
Fatty Acid Biosynthesis and Modification Pathway
Branched-chain fatty acids are known to be synthesized in some bacteria, utilizing primers other than acetyl-CoA[6]. A plausible pathway for the 2,4-dimethylhexane skeleton could involve the extension of a branched starter unit. Subsequent enzymatic modifications, such as hydroxylation by a cytochrome P450 monooxygenase at a tertiary carbon, could lead to the formation of this compound. Another possibility is the α-oxidation of a longer-chain branched fatty acid, which is a known pathway for the degradation of such molecules[7][8][9].
Caption: Hypothetical biosynthetic pathway for this compound via fatty acid metabolism.
Irregular Terpenoid Biosynthesis Pathway
Terpenoid biosynthesis is another major source of structural diversity in natural products, including branched and irregular carbon skeletons[10][11][12]. The formation of "non-canonical" terpenoids often involves methylation or rearrangement of the standard isoprene (B109036) units[11][12]. A hypothetical pathway to this compound could start from precursors in the terpenoid pathway, followed by enzymatic modifications such as reduction and hydroxylation.
Caption: Hypothetical biosynthetic pathway for this compound via an irregular terpenoid route.
Experimental Protocols for Isolation and Identification
The search for this compound in natural sources would primarily involve the analysis of volatile organic compounds (VOCs) from plants, fungi, or bacteria. The following protocols are based on established methods for the analysis of such compounds.
Sample Collection and Extraction of Volatiles
Objective: To extract volatile and semi-volatile compounds from a biological matrix.
Methodology: Headspace Solid-Phase Microextraction (HS-SPME) [13][14]
-
Sample Preparation: Finely grind the fresh or dried biological material (e.g., leaves, flowers, fungal culture).
-
Vial Incubation: Place a known amount of the powdered material into a headspace vial. Seal the vial with a septum-containing cap.
-
Extraction: Heat the vial to a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to allow volatile compounds to partition into the headspace.
-
SPME Fiber Exposure: Introduce a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) into the headspace of the vial and expose it for a set time (e.g., 20-40 minutes) to adsorb the volatile analytes.
-
Desorption: Retract the fiber and immediately introduce it into the heated injection port of a GC-MS for thermal desorption of the analytes onto the analytical column.
Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the extracted volatile compounds.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for broad-spectrum volatile analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-280 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector: Operate in splitless or split mode, with a temperature suitable for thermal desorption from the SPME fiber (e.g., 250 °C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high mass-to-charge ratio (e.g., m/z 40-500).
-
Ion Source and Transfer Line Temperatures: Typically set around 230 °C and 280 °C, respectively.
-
-
Compound Identification:
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley).
-
Determine the Kovats Retention Index (RI) by analyzing a homologous series of n-alkanes under the same chromatographic conditions and compare it with literature values.
-
For definitive identification, co-injection with an authentic standard of this compound is required.
-
Derivatization for Tertiary Alcohols (Optional but Recommended)
Tertiary alcohols can sometimes exhibit poor chromatographic peak shape (tailing) on non-polar columns. Derivatization can improve volatility and peak symmetry[17][18][19][20].
Methodology: Silylation [17][19]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Procedure: In a dry vial, react the concentrated extract with an excess of the silylating reagent. Heat the mixture (e.g., 60-70 °C) for a specified time (e.g., 30-60 minutes).
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS. The resulting trimethylsilyl (B98337) (TMS) ether of this compound will be more volatile and have a characteristic mass spectrum.
Conclusion and Future Directions
While the natural occurrence of this compound has not yet been confirmed, the existence of its structural isomers in biological systems provides a compelling rationale for its potential discovery. The hypothetical biosynthetic pathways outlined in this guide, rooted in known metabolic processes, offer a theoretical framework for its formation in organisms. The detailed experimental protocols provide a clear roadmap for researchers to systematically screen for this compound in various natural sources.
Future research should focus on broad-spectrum VOC analysis of diverse plant, fungal, and bacterial species, particularly those known to produce other branched-chain compounds. The development of targeted analytical methods, including the synthesis of an authentic standard for this compound, will be crucial for its unambiguous identification. The discovery of this tertiary alcohol as a natural product could open new avenues for research into its biological activity and potential applications in drug development and other industries.
References
- 1. Human Metabolome Database: Showing metabocard for (2xi,4xi)-2,4-Dimethyl-1-hexanol (HMDB0037791) [hmdb.ca]
- 2. 2,4-Dimethylhexane | C8H18 | CID 11511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethylhexane | C8H18 | CID 11511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethylhexane 99 589-43-5 [sigmaaldrich.com]
- 5. This compound | CAS#:42328-76-7 | Chemsrc [chemsrc.com]
- 6. 2,4-DIMETHYLHEXANE | 589-43-5 [chemicalbook.com]
- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. byjus.com [byjus.com]
- 10. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The microbial biosynthesis of noncanonical terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The microbial biosynthesis of noncanonical terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
A Technical Guide to the Isomers of 2,4-Dimethylhexan-2-ol: Nomenclature, Properties, and Analytical considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical isomers of 2,4-dimethylhexan-2-ol, with a focus on their IUPAC nomenclature and CAS numbers. Due to the presence of a chiral center, this tertiary alcohol exists as a pair of enantiomers. This document summarizes their key identifiers and outlines generalized experimental approaches for their synthesis and analysis.
Isomer Identification and Nomenclature
This compound possesses a single stereocenter at the C4 position, giving rise to two enantiomers: (4R)-2,4-dimethylhexan-2-ol and (4S)-2,4-dimethylhexan-2-ol. The racemic mixture and the individual stereoisomers are distinct chemical entities with unique identifiers.
Below is a table summarizing the IUPAC nomenclature and CAS Registry Numbers for these isomers.
| Common Name | IUPAC Name | CAS Number |
| This compound | This compound | 42328-76-7[1][2][3] |
| (S)-2,4-Dimethylhexan-2-ol | (4S)-2,4-dimethylhexan-2-ol | Not available |
| (R)-2,4-Dimethylhexan-2-ol | (4R)-2,4-dimethylhexan-2-ol | Not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound isomers are not extensively documented in publicly available literature. However, based on established organic chemistry principles, the following sections outline generalized methodologies.
Synthesis of Racemic this compound
A common route for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This would involve the reaction of a suitable ketone with a Grignard reagent.
Reaction: 4-methylhexan-2-one with methylmagnesium bromide.
Generalized Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.
-
Grignard Reaction: The solution of 4-methylhexan-2-one in anhydrous diethyl ether is cooled in an ice bath. The prepared Grignard reagent is then added slowly with continuous stirring.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation.
Chiral Separation of Enantiomers
The resolution of the racemic mixture of this compound into its individual enantiomers can be achieved using chiral chromatography.
Generalized Protocol for Chiral High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system equipped with a chiral column (e.g., a polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. The optimal ratio needs to be determined empirically to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is typically used if the molecule has a chromophore. For alcohols without a strong chromophore, a refractive index detector (RID) can be employed.
-
Procedure: A solution of the racemic this compound is injected onto the chiral column, and the enantiomers are separated based on their differential interaction with the chiral stationary phase, resulting in different retention times.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the synthesis of racemic this compound and the subsequent separation and analysis of its enantiomers.
Caption: A logical workflow for the synthesis, chiral separation, and subsequent analysis of this compound enantiomers.
Signaling Pathways and Biological Activity
Currently, there is a lack of published research detailing the specific involvement of this compound isomers in biological signaling pathways. Further investigation is required to determine their pharmacological or toxicological profiles and to identify any potential interactions with cellular signaling cascades. The diagram below represents a generic framework for investigating the biological activity of a novel compound, which could be applied to the isomers of this compound.
Caption: A generalized workflow for screening the biological activity of novel chemical compounds like the isomers of this compound.
References
In-Depth Technical Guide: Safety, Toxicity, and Handling of 2,4-Dimethylhexan-2-ol
This guide provides a comprehensive overview of the available safety, toxicity, and handling information for 2,4-dimethylhexan-2-ol, targeted at researchers, scientists, and drug development professionals. Due to the limited direct experimental data on this specific compound, information from structurally similar chemicals has been utilized to provide a thorough assessment of potential hazards.
Chemical and Physical Properties
This compound is a tertiary alcohol. While specific experimental data for this compound is sparse, its properties can be estimated based on available data for this and structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C8H18O | PubChem[1] |
| Molecular Weight | 130.23 g/mol | PubChem[1][2] |
| CAS Number | 42328-76-7 | ChemSrc, PubChem[1][3] |
| Appearance | Colorless liquid (presumed) | N/A |
| Boiling Point | Not available | N/A |
| Flash Point | Not available | N/A |
| Density | Not available | N/A |
| Water Solubility | Not available | N/A |
| LogP | 2.4 (Predicted) | PubChem[2] |
Hazard Identification and GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapor[4][5] or H226: Flammable liquid and vapor[6] |
| Skin Corrosion/Irritation | раздражитель | Warning/Danger | H315: Causes skin irritation[4][5][6][7] |
| Serious Eye Damage/Eye Irritation | ätzend | Danger | H318: Causes serious eye damage[6][7] |
| Acute Toxicity (Oral) | раздражитель | Warning | H302: Harmful if swallowed[6] |
| Specific Target Organ Toxicity (Single Exposure) | раздражитель | Warning | H335: May cause respiratory irritation[6][7] or H336: May cause drowsiness or dizziness[4][5] |
| Aspiration Hazard | Здоровье | Danger | H304: May be fatal if swallowed and enters airways[4][5] |
Precautionary Statements (General):
-
Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6][7][8][9][10]
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P331 (Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[4][8]
-
Storage: P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[4][10]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4][10]
Toxicological Information
Specific toxicological data for this compound is not available. The toxicological profile is inferred from related compounds.
| Endpoint | Information |
| Acute Toxicity | Harmful if swallowed (based on 2,5-dimethylhexan-2-ol)[6]. Petroleum distillates, a related class of compounds, can cause nausea, vomiting, and pulmonary irritation if ingested[11]. |
| Skin Irritation | Causes skin irritation (based on 2,4-dimethylhexan-3-ol, 2,5-dimethylhexan-2-ol, and 2,4-dimethylhexane)[4][5][6][7]. |
| Eye Irritation | Causes serious eye damage (based on 2,4-dimethylhexan-3-ol and 2,5-dimethylhexan-2-ol)[6][7]. |
| Respiratory Irritation | May cause respiratory irritation (based on 2,4-dimethylhexan-3-ol and 2,5-dimethylhexan-2-ol)[6][7]. |
| Aspiration Hazard | May be fatal if swallowed and enters airways (based on 2,4-dimethylhexane)[4][5]. |
| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available. |
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires stringent adherence to safety protocols for flammable and irritant chemicals.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood[12].
-
Use explosion-proof electrical and lighting equipment[8][9].
-
Ground and bond containers during transfer to prevent static discharge[8].
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities[13][14].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) are required. A lab coat or chemical-resistant apron should be worn[12][13].
-
Respiratory Protection: If working outside a fume hood or if vapors are expected to be high, a NIOSH-approved respirator with an organic vapor cartridge is recommended[15].
General Hygiene:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing promptly and wash before reuse[8].
Accidental Release and First Aid Measures
Accidental Release:
-
Eliminate all ignition sources.
-
Ventilate the area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for proper disposal.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[4][8].
Experimental Protocols and Methodologies
As no specific experimental studies for this compound were found, this section provides a general workflow for the initial safety assessment of a novel chemical compound, which would be applicable to this substance.
Caption: Workflow for initial safety assessment of a novel chemical.
Potential Metabolic Pathways
While the specific metabolic fate of this compound is not documented, the metabolism of branched-chain alcohols generally proceeds through pathways involving oxidation. It is plausible that it could be a metabolic product of branched-chain amino acid catabolism in some organisms[16][17]. The degradation of branched-chain amino acids like leucine, isoleucine, and valine leads to the formation of branched-chain α-keto acids, which can be further metabolized to branched-chain acyl-CoAs and subsequently to branched-chain alcohols[18].
Caption: Generalized metabolic pathway for branched-chain alcohols.
References
- 1. This compound | C8H18O | CID 20541580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4S)-2,4-dimethylhexan-2-ol | C8H18O | CID 89877155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:42328-76-7 | Chemsrc [chemsrc.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. 2,5-Dimethylhexan-2-ol | C8H18O | CID 19506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dimethylhexan-3-ol | C8H18O | CID 98257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.fi [fishersci.fi]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. toxno.com.au [toxno.com.au]
- 12. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 13. mcrsafety.com [mcrsafety.com]
- 14. spiritsanddistilling.com [spiritsanddistilling.com]
- 15. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 16. Branched-chain amino acid catabolism of Thermoanaerobacter strain AK85 and the influence of culture conditions on branched-chain alcohol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
Methodological & Application
Application Notes: Detailed Grignard Reaction Protocol for the Synthesis of 2,4-Dimethylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of the tertiary alcohol 2,4-dimethylhexan-2-ol via a Grignard reaction. The chosen synthetic pathway involves the reaction of sec-butylmagnesium bromide with acetone (B3395972). These application notes detail the necessary reagents, equipment, and a step-by-step procedure for the preparation of the Grignard reagent, its subsequent reaction with the ketone, and the final workup and purification of the product. All quantitative data is presented in a clear, tabular format, and the experimental workflow is illustrated with a Graphviz diagram.
Introduction
The Grignard reaction is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard, this organometallic reaction utilizes a Grignard reagent (an organomagnesium halide) which acts as a potent nucleophile.[1][2] These reagents are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[3] The ether solvent is crucial for stabilizing the Grignard reagent.[4]
Grignard reagents readily react with electrophilic carbonyl carbons in aldehydes and ketones.[5][6] The reaction with a ketone, followed by an acidic workup, is a classic method for the synthesis of tertiary alcohols.[7][8] This protocol specifically outlines the synthesis of this compound by reacting sec-butylmagnesium bromide with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, and subsequent protonation of the resulting alkoxide yields the desired tertiary alcohol.[9]
Data Presentation
The following table summarizes the reagents and their respective quantities required for the synthesis of this compound. Molar equivalents are based on the limiting reagent, which is typically the magnesium turnings.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Moles | Quantity | Role |
| Magnesium Turnings | Mg | 24.31 | 0.10 | 2.43 g | Reactant |
| 2-Bromobutane (B33332) | C₄H₉Br | 137.02 | 0.11 | 15.07 g (11.9 mL) | Reactant |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~100 mL | Solvent |
| Acetone | (CH₃)₂CO | 58.08 | 0.10 | 5.81 g (7.3 mL) | Reactant |
| Saturated Ammonium (B1175870) Chloride | NH₄Cl (aq) | 53.49 | - | ~100 mL | Quenching Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying Agent |
Experimental Protocol
Safety Precautions:
-
The Grignard reaction is highly exothermic and sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.[9]
-
Diethyl ether is extremely flammable and has a low boiling point. Ensure the reaction is carried out in a well-ventilated fume hood, away from any open flames or sparks.[9]
-
Handle 2-bromobutane and acetone with care, as they are volatile and flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Keep an ice bath readily available to control the reaction temperature if it becomes too vigorous.[9]
1. Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide)
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Flame-dry the entire apparatus under a stream of dry nitrogen or argon gas to ensure all moisture is removed. Allow the apparatus to cool to room temperature.
-
Place 2.43 g (0.10 mol) of magnesium turnings into the reaction flask.
-
In the dropping funnel, prepare a solution of 15.07 g (0.11 mol) of 2-bromobutane in 50 mL of anhydrous diethyl ether.
-
Add approximately 5-10 mL of the 2-bromobutane solution from the dropping funnel to the magnesium turnings. The reaction is initiated, often indicated by the formation of bubbles and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a heat gun or the addition of a small iodine crystal can be used as an initiator.
-
Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux of the diethyl ether.
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
2. Reaction with Acetone
-
Cool the flask containing the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Prepare a solution of 5.81 g (0.10 mol) of anhydrous acetone in 20 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent. The addition should be slow to control the exothermic reaction and maintain the temperature below 10 °C.[9] A white precipitate of the magnesium alkoxide will form.[9]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
3. Workup and Purification
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add 100 mL of a cold, saturated aqueous solution of ammonium chloride to quench the reaction. This will hydrolyze the magnesium alkoxide to the alcohol and dissolve the magnesium salts. Using ammonium chloride instead of a strong acid helps to prevent the dehydration of the tertiary alcohol product.[9]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (top layer).
-
Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Combine all the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
The crude product can be purified by fractional distillation to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. testbook.com [testbook.com]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2,4-Dimethylhexan-2-ol by Fractional Distillation
Introduction
2,4-Dimethylhexan-2-ol is a tertiary alcohol with applications in various fields of chemical synthesis, including the development of fragrances and as an intermediate in the production of pharmaceuticals. Synthesis of this compound, often achieved through methods like the Grignard reaction, can result in a crude product containing unreacted starting materials, side-products, and solvents. Fractional distillation is a highly effective technique for the purification of this compound, separating it from impurities with different boiling points. This document provides a detailed protocol for the purification of this compound using fractional distillation, intended for researchers, scientists, and professionals in drug development.
Principle of Fractional Distillation
Fractional distillation is a separation technique used to separate a mixture of liquids with close boiling points. The process involves heating the mixture to create vapor, which then rises through a fractionating column. The column provides a large surface area (e.g., glass beads, rings, or metal sponges) for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). By carefully controlling the temperature at the top of the column, the desired fraction can be selectively condensed and collected.
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |
| This compound | C8H18O | 130.23 | ~155-165 (Est.) | 1.425[1] |
| 2,4-Dimethylhexane (B165551) | C8H18 | 114.23 | 108-109 | 1.395 |
| 2,4-Dimethyl-1-hexene (B100048) | C8H16 | 112.22 | 111[2] | Not Available |
| 2,4-Dimethyl-2-hexene | C8H16 | 112.22 | ~110-115 (Est.) | Not Available |
| 2,4-Dimethylhexan-3-ol | C8H18O | 130.23 | 161.05[3] | 1.429[3] |
| 2,5-Dimethylhexan-2-ol | C8H18O | 130.23 | 157.9[4] | 1.422[4] |
Experimental Protocol
This protocol outlines the fractional distillation of a crude sample of this compound.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (appropriate size for the sample volume)
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 200 °C)
-
Condenser (Liebig or Allihn)
-
Receiving flasks (multiple, of appropriate sizes)
-
Heating mantle with a variable transformer
-
Boiling chips or a magnetic stirrer with a stir bar
-
Clamps and stands to secure the apparatus
-
Insulating material (e.g., glass wool or aluminum foil)
-
Vacuum adapter (if performing reduced pressure distillation)
-
Refractometer
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.
-
Place the crude this compound and a few boiling chips (or a magnetic stir bar) into the round-bottom flask. The flask should not be more than two-thirds full.
-
Connect the fractionating column to the round-bottom flask.
-
Place the distillation head on top of the column, ensuring the thermometer bulb is positioned slightly below the side arm leading to the condenser.
-
Attach the condenser to the distillation head and secure it with clamps. Connect the cooling water inlet to the lower arm and the outlet to the upper arm.
-
Place a receiving flask at the outlet of the condenser.
-
Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss.
-
-
Distillation Process:
-
Begin circulating cold water through the condenser.
-
Turn on the heating mantle and gradually increase the temperature. If using a stirrer, ensure a constant stirring rate.
-
Observe the mixture as it begins to boil. A ring of condensate will slowly rise through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops per second.
-
Monitor the temperature at the distillation head. The initial vapors will be enriched in the lower-boiling point impurities.
-
Collect the first fraction (forerun) which will primarily consist of low-boiling impurities like 2,4-dimethylhexane and 2,4-dimethylhexene isomers. The temperature should plateau around 108-115°C during the collection of this fraction.
-
Once the temperature begins to rise sharply, change the receiving flask to collect the intermediate fraction.
-
The temperature will then stabilize again at the boiling point of the desired product, this compound (approximately 155-165°C). Collect this main fraction in a clean, pre-weighed receiving flask.
-
Continue collecting the main fraction as long as the temperature remains constant.
-
If the temperature starts to drop or rise again significantly, stop the distillation or change to a new receiving flask to collect the final fraction (residue).
-
Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.
-
-
Analysis of Fractions:
-
Weigh the collected main fraction to determine the yield.
-
Measure the refractive index of the purified this compound and compare it to the literature value (1.425).
-
Purity can be further assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the purification process.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of components in fractional distillation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
This compound and its potential impurities are flammable. Keep away from open flames and ignition sources.
-
Use a heating mantle connected to a variable transformer as a heat source. Never heat a closed system.
-
Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.
Conclusion
Fractional distillation is a robust and effective method for the purification of this compound from common impurities encountered during its synthesis. By carefully controlling the distillation parameters, a high-purity product can be obtained. The provided protocol and data serve as a comprehensive guide for researchers and professionals to successfully implement this purification technique.
References
Analysis of 2,4-Dimethylhexan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,4-Dimethylhexan-2-ol.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a comprehensive protocol for the analysis of this compound, a tertiary alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis. Due to the nature of tertiary alcohols, specific attention is given to potential challenges such as dehydration and the low abundance of the molecular ion peak in the mass spectrum. This guide provides a robust framework for the qualitative and quantitative analysis of this compound in various matrices.
Introduction
This compound is a tertiary alcohol with the molecular formula C8H18O.[1][2][3] Its analysis by GC-MS is relevant in various fields, including chemical synthesis quality control, metabolomics, and fragrance analysis. The tertiary structure of the alcohol presents unique challenges for GC-MS analysis, such as the propensity for dehydration in the hot injector port and the characteristic fragmentation patterns in the mass spectrometer. The molecular ion of tertiary alcohols is often weak or entirely absent in the resulting mass spectrum.[4] Therefore, a carefully optimized method is crucial for reliable identification and quantification.
Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of this compound.
2.1. Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent in which this compound is soluble. Dichloromethane or ethyl acetate (B1210297) are suitable choices.
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Create a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Dilution: For unknown samples, dilute them with the chosen solvent to ensure the analyte concentration falls within the calibration range. A starting dilution of 1:100 is recommended.
2.2. GC-MS Instrumentation and Conditions
A standard benchtop GC-MS system is suitable for this analysis. The following parameters are recommended as a starting point for method development.
| GC Parameter | Condition |
| Column | A polar capillary column, such as a DB-WAX or CP-WAX 52, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended for good peak shape of alcohols.[5] |
| Injector Temperature | 200 °C (A lower temperature is used to minimize on-column dehydration of the tertiary alcohol) |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio of 20:1, adjust as needed based on concentration) |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 220 °C- Final Hold: Hold at 220 °C for 5 minutes |
| MS Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[6] |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-250 |
| Solvent Delay | 3 minutes |
2.3. Optional Derivatization
For some complex matrices or to improve chromatographic performance, derivatization can be considered. However, the derivatization of sterically hindered tertiary alcohols is often less efficient than for primary or secondary alcohols.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.
-
Procedure:
-
Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 1 hour.
-
Cool to room temperature before injection.
-
Data Presentation and Interpretation
3.1. Expected Mass Spectrum Fragmentation
The following table summarizes the expected major ions for this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway | Expected Relative Abundance |
| 115 | [C8H19]+ | Loss of a methyl group ([M-15]) | Low |
| 112 | [C8H16]+• | Dehydration - Loss of water ([M-18]) | Moderate to High |
| 101 | [C6H13O]+ | Alpha-cleavage (Loss of an ethyl group) | Low to Moderate |
| 73 | [C4H9O]+ | Alpha-cleavage (Loss of a butyl group) | High (Often the base peak) |
| 59 | [C3H7O]+ | Cleavage of the largest alkyl group | High |
| 57 | [C4H9]+ | Alkyl fragment | Moderate |
| 43 | [C3H7]+ | Alkyl fragment | Moderate |
3.2. Data Analysis
-
Peak Identification: The retention time of the peak in the sample chromatogram should match that of the analytical standard.
-
Mass Spectrum Confirmation: The mass spectrum of the sample peak should be compared with the expected fragmentation pattern or a reference spectrum if available. The NIST Mass Spectral Library can be used for tentative identification by matching against similar compounds.
-
Quantification: Create a calibration curve by plotting the peak area of the target ion (e.g., m/z 73 or 59) against the concentration of the prepared standards. Use this curve to determine the concentration of this compound in unknown samples.
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
4.2. GC-MS System Logic
Caption: Logical flow of sample analysis within a GC-MS instrument.
Conclusion
The protocol described in this application note provides a reliable starting point for the GC-MS analysis of this compound. Key considerations include the use of a polar GC column to ensure good peak shape and a relatively low injection temperature to minimize thermal degradation. The predictable fragmentation pattern, characterized by the absence of a molecular ion and prominent fragments at m/z 73 and 59, allows for confident identification even without a reference spectrum. For quantitative analysis, a calibration curve based on a stable fragment ion is recommended. This methodology can be adapted for various research and quality control applications involving tertiary alcohols.
References
- 1. This compound | C8H18O | CID 20541580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4S)-2,4-dimethylhexan-2-ol | C8H18O | CID 89877155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-dimethyl-2-hexanol [webbook.nist.gov]
- 4. people.whitman.edu [people.whitman.edu]
- 5. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols for 2,4-Dimethylhexan-2-ol as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2,4-dimethylhexan-2-ol as a non-polar solvent in organic synthesis. Due to the limited specific data on this particular solvent, the information herein is substantially based on the known applications of structurally similar tertiary alcohols, such as tert-butanol (B103910) and tert-amyl alcohol. These analogues suggest that this compound could be a valuable solvent in reactions where a bulky, non-reactive, and non-polar protic medium is advantageous.
Introduction to this compound as a Solvent
This compound is a tertiary alcohol. Its branched structure and the steric hindrance around the hydroxyl group render it less reactive than primary or secondary alcohols, particularly towards oxidation and as a nucleophile. While possessing a hydroxyl group capable of hydrogen bonding, its larger alkyl structure imparts significant non-polar character. This combination of properties makes it a potentially useful non-polar, protic solvent for specific applications in organic synthesis.
Key Potential Advantages:
-
Steric Hindrance: The bulky nature of the molecule can influence reaction selectivity by sterically shielding reactive sites.
-
Inertness: As a tertiary alcohol, it is resistant to oxidation.[1]
-
Non-nucleophilic: The steric hindrance around the hydroxyl group minimizes its participation as a nucleophile in substitution reactions.[2]
-
Solubility: Its amphiphilic nature may allow it to dissolve a range of both non-polar and moderately polar reactants.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for determining its suitability for specific reaction conditions, such as temperature and compatibility with various reagents.
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 42328-76-7 |
| Appearance | Expected to be a liquid at room temperature |
| Boiling Point | Not precisely documented, but estimated to be in the range of similar C8 alcohols |
| Density | Not precisely documented |
| XLogP3-AA | 2.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
Data sourced from PubChem CID 20541580.
Potential Applications in Organic Synthesis
Based on the applications of analogous tertiary alcohols, this compound is proposed as a solvent for the following types of reactions:
Tertiary alcohols are not typically used as the primary solvent for the formation of Grignard reagents due to the presence of an acidic proton. However, they can be employed as a co-solvent or in the reaction of a pre-formed Grignard reagent with a substrate, particularly when the steric bulk of the solvent can influence stereoselectivity or prevent side reactions.
Protocol: Generalized Grignard Addition to a Ketone
This protocol describes a general procedure for the addition of a Grignard reagent to a ketone, where this compound could be investigated as a co-solvent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl or aryl halide
-
Ketone
-
This compound (anhydrous)
-
Anhydrous workup solution (e.g., saturated aqueous NH₄Cl)
-
Iodine crystal (for initiation)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings.
-
Add a small crystal of iodine.
-
Prepare a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of the ketone in a mixture of anhydrous diethyl ether/THF and this compound. The ratio of the ethereal solvent to this compound should be optimized for substrate solubility and reaction performance.
-
Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol product.
-
Purify the crude product by column chromatography or distillation.
-
Expected Outcome:
The use of this compound as a co-solvent may influence the stereochemical outcome of the addition to prochiral ketones due to its steric bulk. It is hypothesized that it may also help to solubilize bulky substrates.
Diagram: Grignard Reaction Workflow
Caption: Workflow for a Grignard reaction utilizing a co-solvent system.
Tertiary alcohols, being polar protic solvents, can facilitate Sₙ1 reactions by stabilizing the carbocation intermediate.[4] Due to its bulky nature, this compound is not expected to be a strong nucleophile, thus reducing the likelihood of it participating as a reactant in solvolysis. This makes it a potentially suitable medium for Sₙ1 reactions where the desired nucleophile is a species other than the solvent.
Protocol: Sₙ1 Reaction of a Tertiary Alkyl Halide with a Nucleophile
This protocol outlines a general procedure for an Sₙ1 reaction where this compound could serve as the solvent.
Materials:
-
Tertiary alkyl halide (e.g., tert-butyl bromide)
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
This compound
-
Appropriate workup solutions
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the tertiary alkyl halide in this compound.
-
Add the nucleophile to the solution. If the nucleophile has low solubility, a phase-transfer catalyst may be required.
-
Stir the mixture at a predetermined temperature (room temperature to moderate heating may be necessary). Monitor the reaction by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography, distillation, or recrystallization.
-
Diagram: Sₙ1 Reaction Pathway
Caption: Simplified Sₙ1 reaction pathway showing solvent stabilization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions should be based on those for similar branched tertiary alcohols and alkanes such as 2,4-dimethylhexane.
-
Flammability: Assumed to be a flammable liquid. Keep away from open flames, sparks, and heat.[5]
-
Irritation: May cause skin and eye irritation.[6]
-
Inhalation: Vapors may cause drowsiness or dizziness.[6]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound presents itself as a potentially useful non-polar, protic solvent for specialized applications in organic synthesis. Its utility is inferred from the behavior of structurally similar tertiary alcohols. Researchers are encouraged to explore its use in reactions where steric hindrance, non-nucleophilicity, and the ability to stabilize cationic intermediates are desired. Experimental validation is necessary to determine its efficacy and optimal conditions for specific transformations.
References
- 1. tert-Amyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 2. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 5. Tertiary Amyl Alcohol (CAS 75-85-4) | Vinati Organics [vinatiorganics.com]
- 6. Grignard Reaction [organic-chemistry.org]
Application Note: Dehydration of 2,4-Dimethylhexan-2-ol to Yield Isomeric Alkenes
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the generation of alkenes. This application note provides a detailed protocol for the dehydration of the tertiary alcohol, 2,4-dimethylhexan-2-ol, which serves as an excellent model for studying the principles of regioselectivity and carbocation rearrangements in elimination reactions. The reaction typically proceeds via an E1 mechanism, leading to a mixture of isomeric alkenes.[1][2] The distribution of these products is governed by the stability of the resulting alkenes, as predicted by Zaitsev's rule, and the potential for carbocation rearrangements to form more stable intermediates.[1] Understanding and controlling the formation of these isomers is critical in various applications, including fine chemical synthesis and drug development, where specific isomeric products may exhibit desired biological activities. This document outlines the reaction mechanism, provides a detailed experimental protocol for the synthesis and subsequent analysis of the alkene products by Gas Chromatography-Mass Spectrometry (GC-MS), and presents illustrative quantitative data for the product distribution.
Reaction Mechanism and Product Formation
The acid-catalyzed dehydration of this compound proceeds through a multi-step E1 elimination pathway. The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as phosphoric acid, converting the poor leaving group (-OH) into a good leaving group (-OH2+).[2][3] Subsequent departure of a water molecule results in the formation of a tertiary carbocation intermediate. This carbocation can then undergo deprotonation from an adjacent carbon to form a double bond, yielding isomeric alkenes.
Furthermore, the initially formed tertiary carbocation can undergo a 1,3-hydride shift to form a more stable tertiary carbocation, leading to the formation of rearranged alkene isomers.[1] The final product mixture is therefore a composite of alkenes derived from both the initial and the rearranged carbocations.
Predicted Isomeric Alkene Products
The dehydration of this compound is predicted to yield a mixture of the following isomeric alkenes, with their formation dependent on the reaction pathway. The major product is anticipated to be the most stable, more substituted alkene, in accordance with Zaitsev's rule.
References
Application Notes and Protocols: Oxidation Reactions of 2,4-dimethylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the oxidation reactions of 2,4-dimethylhexan-2-ol, a tertiary alcohol. Due to its structure, this compound exhibits reactivity that is characteristic of tertiary alcohols, primarily a resistance to direct oxidation under mild conditions. This document outlines the theoretical basis for its reactivity, predicts potential reaction products under forcing conditions, and provides generalized experimental protocols.
Introduction to the Oxidation of Tertiary Alcohols
Tertiary alcohols, such as this compound, lack a hydrogen atom on the carbon atom that bears the hydroxyl (-OH) group. This structural feature makes them resistant to oxidation reactions that typically convert primary and secondary alcohols to aldehydes, carboxylic acids, or ketones.[1][2] Common oxidizing agents like acidified potassium dichromate(VI) or chromic acid do not react with tertiary alcohols under mild conditions.[3][4] This lack of reactivity is often used as a chemical test to distinguish tertiary alcohols from primary and secondary alcohols.[5][6][7]
However, under harsh or forcing conditions, such as in the presence of strong acids and heat, tertiary alcohols can undergo a dehydration reaction to form an alkene.[8][9] This alkene intermediate is then susceptible to oxidative cleavage by strong oxidizing agents, leading to the formation of smaller carbonyl compounds and carboxylic acids.[9][10]
Oxidation with Potassium Permanganate (B83412) (KMnO₄)
Under neutral or alkaline conditions, this compound is resistant to oxidation by potassium permanganate. In the presence of a strong acid (e.g., H₂SO₄) and heat, the reaction proceeds via an E1 elimination mechanism to yield a mixture of isomeric alkenes. These alkenes are subsequently oxidized by KMnO₄.
Reaction Pathway:
-
Protonation and Dehydration: The hydroxyl group is protonated by the acid, forming a good leaving group (H₂O). The departure of water results in a tertiary carbocation.
-
Alkene Formation: A proton is eliminated from an adjacent carbon atom, leading to the formation of a carbon-carbon double bond. For this compound, the primary alkene products are 2,4-dimethylhex-1-ene and 2,4-dimethylhex-2-ene.
-
Oxidative Cleavage: The alkene's double bond is cleaved by the hot, acidic potassium permanganate. This cleavage results in the formation of ketones and carboxylic acids.
Predicted Products:
The oxidative cleavage of the intermediate alkenes is expected to yield the following products:
| Alkene Intermediate | Oxidative Cleavage Products |
| 2,4-dimethylhex-1-ene | 4-methylhexan-2-one and Carbon Dioxide (from the oxidation of formaldehyde) |
| 2,4-dimethylhex-2-ene | Propan-2-one (Acetone) and 2-methylbutanoic acid |
dot
Caption: Oxidation pathway of this compound with hot, acidic KMnO₄.
Oxidation with Chromic Acid (Jones Reagent)
Similar to potassium permanganate, chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), does not oxidize this compound under mild conditions.[4] Forcing conditions (e.g., prolonged heating) are required to first induce dehydration to the corresponding alkenes, which are then susceptible to oxidative cleavage.[10][11]
Reaction Pathway:
The mechanism is analogous to that with acidic permanganate, involving acid-catalyzed dehydration followed by oxidative cleavage of the resulting alkenes.
Predicted Products:
The products of oxidative cleavage with chromic acid are expected to be the same as with potassium permanganate, as summarized in the table above.
Experimental Protocols
The following are generalized protocols for the oxidation of a tertiary alcohol like this compound under forcing conditions. Caution: These reactions involve strong acids and oxidizing agents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.[6]
Protocol 4.1: Oxidation using Acidified Potassium Permanganate
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of a suitable solvent (e.g., acetone) if necessary, or use it neat.
-
Slowly and carefully add a solution of dilute sulfuric acid (e.g., 3M) to the flask while cooling in an ice bath.
-
Prepare a solution of potassium permanganate in water. Add this solution dropwise to the alcohol/acid mixture.
-
Attach a reflux condenser and heat the mixture gently using a heating mantle. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) may form.[9]
-
Continue heating under reflux until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Extract the organic products from the aqueous mixture using a suitable solvent like dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with a saturated solution of sodium bisulfite (to remove excess MnO₂), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting product mixture using column chromatography or distillation.
Protocol 4.2: Oxidation using Jones Reagent (Chromic Acid)
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Stir plate and stir bar
-
Ice bath
-
Separatory funnel
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Prepare the Jones reagent: Carefully dissolve chromium trioxide in concentrated sulfuric acid, then slowly add this mixture to ice-cold water. (Extreme Caution: Highly exothermic and corrosive) .
-
Dissolve this compound in acetone in a round-bottom flask equipped with a stir bar and cool it in an ice bath.
-
Add the prepared Jones reagent dropwise from a dropping funnel to the stirred acetone solution. Maintain the temperature below 20°C. An orange color that persists indicates the presence of excess oxidant.[1]
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC or GC). The solution will typically turn from orange to a green or blue-green color as the Cr(VI) is reduced to Cr(III).[1]
-
Quench the reaction by adding isopropanol (B130326) until the orange color disappears.
-
Add water to the reaction mixture and extract the products with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the product mixture via column chromatography or distillation.
dot
Caption: General experimental workflow for the oxidation of a tertiary alcohol.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.in [brainly.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 6. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. organic chemistry - Oxidation of tert-butyl alcohol with potassium permanganate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Sciencemadness Discussion Board - Oxidation of tertiary alcohol by KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Esterification of 2,4-Dimethylhexan-2-ol with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of tertiary alcohols, such as 2,4-dimethylhexan-2-ol, presents a significant challenge in organic synthesis. Traditional methods like the Fischer-Speier esterification, which involves direct acid catalysis, are often inefficient for these substrates. The steric hindrance around the tertiary hydroxyl group impedes the approach of the carboxylic acid, and the acidic conditions at elevated temperatures can promote undesirable elimination side reactions, leading to the formation of alkenes.
To overcome these limitations, milder and more sophisticated esterification methods are required. This document provides detailed protocols for two highly effective methods for the esterification of sterically hindered alcohols: the Steglich esterification and the Mitsunobu reaction. These methods offer significant advantages, including milder reaction conditions and higher yields, making them suitable for the synthesis of complex molecules and active pharmaceutical ingredients where preserving sensitive functional groups is crucial.
Challenges in the Esterification of Tertiary Alcohols
The primary difficulties encountered in the esterification of tertiary alcohols like this compound include:
-
Steric Hindrance: The bulky alkyl groups surrounding the hydroxyl group physically block the nucleophilic attack of the alcohol on the protonated carboxylic acid or the attack of the carboxylic acid on the protonated alcohol.
-
Elimination Reactions: Under acidic and heated conditions typical for Fischer esterification, tertiary alcohols are prone to dehydration, leading to the formation of corresponding alkenes.[1]
-
Carbocation Stability: The tertiary carbocation that can form under acidic conditions is relatively stable, further favoring elimination over substitution.
Recommended Esterification Protocols
For the successful esterification of this compound, the following protocols are recommended.
Steglich Esterification
The Steglich esterification is a powerful and mild method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[2][3] This reaction can be performed at or near room temperature, thus minimizing the risk of acid-catalyzed side reactions.[2] It is particularly well-suited for the esterification of sterically demanding and acid-labile substrates.[4]
Reaction Principle: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester"). This species is readily attacked by the sterically hindered alcohol to furnish the desired ester and dicyclohexylurea (DCU), which precipitates from the reaction mixture.[4]
Experimental Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous dichloromethane (B109758) (DCM) or acetonitrile.[5]
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture with continuous stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Work-up:
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is then washed sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude ester is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure product.[7]
Mitsunobu Reaction
The Mitsunobu reaction provides another excellent method for the esterification of alcohols, particularly when inversion of stereochemistry is desired for chiral secondary alcohols. For tertiary alcohols, it serves as a powerful activation method. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]
Reaction Principle: Triphenylphosphine and DEAD combine to form a phosphonium (B103445) salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a very good leaving group. The carboxylate, acting as the nucleophile, then displaces the activated hydroxyl group in an Sₙ2 fashion to form the ester.[1]
Experimental Protocol:
-
Preparation: To a solution of the carboxylic acid (1.2 eq.) and this compound (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq.).
-
Reagent Addition: Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The residue can be triturated with a solvent like diethyl ether to precipitate triphenylphosphine oxide and the hydrazide byproduct, which are then removed by filtration.
-
-
Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the esterification of sterically hindered tertiary alcohols with common carboxylic acids based on the described protocols. Please note that specific yields for this compound may vary and optimization may be required.
| Esterification Method | Carboxylic Acid | Alcohol | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Steglich | Benzoic Acid | tert-Butanol | DCC, DMAP | DCM | 0 to RT | 12 | 68 | [9] |
| Steglich | Phenylacetic Acid | tert-Butanol | DCC, DMAP | MeCN/DCM | RT | 18 | 83 | [9] |
| Mitsunobu | 4-Nitrobenzoic Acid | Sterically Hindered Secondary Alcohol | PPh₃, DEAD | THF | 0 to RT | 6 | >90 | [10] |
| Steglich | Cinnamic Acid | tert-Butanol | DCC, DMAP | DCM | 0 to RT | 3 | 68 | [9] |
Mandatory Visualizations
Caption: Experimental workflow for the esterification of this compound.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
The Role of 2,4-Dimethylhexan-2-ol in Novel Materials: Current Status and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Currently, the scientific literature available through extensive searches does not detail specific applications of 2,4-dimethylhexan-2-ol in the development of novel materials. While its fundamental chemical properties are documented, its role as a monomer, a precursor, or an additive in material science, polymer chemistry, or drug development remains largely unexplored in published research.
This document serves to provide the known physicochemical data for this compound and to outline a prospective research workflow for evaluating its potential in the creation of new materials. As no specific experimental protocols or signaling pathways involving this compound in material development have been published, the subsequent sections are based on generalized scientific principles for material research and development.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is the foundational step for any investigation into its potential applications. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| CAS Number | 42328-76-7 | [1][3] |
| IUPAC Name | This compound | [1] |
| SMILES | CCC(C)CC(C)(C)O | [1] |
| InChIKey | RTRZHEPXWQXCCI-UHFFFAOYSA-N | [1] |
Prospective Experimental Workflow for Material Development
For researchers aspiring to investigate the role of this compound in novel materials, a systematic approach is crucial. The following diagram outlines a logical experimental workflow, from initial monomer evaluation to final material application testing.
Caption: A generalized experimental workflow for investigating the potential of this compound in novel material synthesis.
Hypothetical Signaling Pathway in a Biological Context
Should this compound be investigated for applications in biomaterials or drug delivery, understanding its interaction with biological systems would be paramount. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: A hypothetical signaling pathway illustrating the potential interaction of a this compound-containing biomaterial with a cell.
Future Outlook
The field of material science is in constant search of novel building blocks to create materials with tailored properties. While this compound has not yet been featured in this context, its branched aliphatic structure with a tertiary alcohol functional group could potentially be leveraged to introduce specific characteristics, such as hydrophobicity, steric hindrance, or as a point for further chemical modification in a polymer backbone. Future research efforts are required to elucidate the potential of this compound and to develop the specific protocols for its use in creating advanced materials.
References
Application Note and Protocol for the Quantification of 2,4-Dimethylhexan-2-ol in Mixtures
Abstract
This document provides a detailed guide for the quantitative analysis of 2,4-dimethylhexan-2-ol in various liquid mixtures using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The protocols outlined are intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this tertiary alcohol. This note covers sample preparation, instrument parameters, and data analysis, and includes representative performance data.
Introduction
This compound is a tertiary alcohol relevant in various chemical and pharmaceutical applications. Accurate quantification is often necessary for quality control, formulation development, and safety assessment. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] When coupled with a Flame Ionization Detector (FID), it provides robust and sensitive quantification. For enhanced specificity and identification, particularly in complex matrices, a Mass Spectrometer (MS) is the detector of choice.[2] This application note details protocols for both GC-FID and GC-MS analysis.
Principle of Analysis
The analytical approach is based on separating this compound from other components in a mixture using gas chromatography. The sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.
-
GC-FID: After separation, the analyte is combusted in a hydrogen-air flame. The combustion process produces ions, generating a current that is proportional to the amount of analyte.
-
GC-MS: As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), providing both quantitative data and structural information for unambiguous identification. For branched alcohols like this compound, the molecular ion peak may be of low abundance or absent, with the spectrum being dominated by fragment ions from alpha-cleavage and dehydration.[3]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For simple solvent mixtures, a direct "dilute and shoot" approach is often sufficient. For more complex matrices, an extraction step is necessary to remove interferences.
4.1.1. Direct Dilution
-
Accurately weigh a portion of the sample containing this compound.
-
Dilute the sample with a suitable volatile solvent (e.g., hexane, dichloromethane (B109758), or ethyl acetate) to a concentration within the calibrated range.
-
Add an appropriate internal standard (e.g., 2-methyl-2-pentanol (B124083) or another tertiary alcohol with a different retention time) to all standards and samples to correct for injection volume variations.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
4.1.2. Liquid-Liquid Extraction (for aqueous matrices)
-
To 5 mL of the aqueous sample, add 50 µL of the internal standard solution.
-
Add 0.5 g of sodium chloride to increase the ionic strength of the aqueous phase and improve extraction efficiency.[4]
-
Add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.[4]
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for diethyl ether) to a clean vial.
-
If necessary, dry the organic extract with a small amount of anhydrous sodium sulfate.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Detector Temperature: 280 °C.
-
Makeup Gas (Helium): 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B Mass Selective Detector or equivalent.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
-
Quantifier and Qualifier Ions: To be determined from the mass spectrum of a this compound standard. Based on the fragmentation of similar branched C8 alcohols, prominent ions are expected from alpha-cleavage events.
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of C8 alcohols using GC-based methods. Note that this data is representative and an in-house validation should be performed for the specific analysis of this compound.
| Parameter | GC-FID | GC-MS (SIM Mode) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Range (µg/mL) | 1 - 500 | 0.1 - 100 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL |
| Precision (%RSD) | < 5% | < 7% |
| Accuracy/Recovery (%) | 95 - 105% | 93 - 107% |
Data is compiled from typical performance characteristics of validated methods for similar analytes and should be used for guidance only.
Visualization of Experimental Workflow
Caption: Workflow for the quantification of this compound.
Conclusion
The described GC-FID and GC-MS methods provide robust and reliable approaches for the quantification of this compound in various mixtures. The GC-FID method is suitable for routine quality control due to its simplicity and high precision. The GC-MS method offers superior specificity and sensitivity, making it ideal for complex matrices and trace-level analysis. Proper method validation is crucial to ensure data accuracy and reliability for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Synthesis of 2,4-dimethylhexan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dimethylhexan-2-ol via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reaction for synthesizing this compound?
The synthesis of this compound, a tertiary alcohol, is typically achieved through the nucleophilic addition of a Grignard reagent to a ketone.[1][2][3][4] A common and effective method is the reaction of methylmagnesium bromide (CH₃MgBr) with 4-methyl-2-pentanone (B128772).
Q2: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?
Failure to initiate is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[5][6]
-
Solutions for Initiation:
-
Magnesium Activation: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask containing the magnesium.[5][6] Successful initiation is often indicated by the disappearance of the iodine color and the appearance of bubbles.[7]
-
Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before the reaction can expose a fresh, reactive metal surface.[8]
-
Gentle Heating: Gentle warming of the mixture can help initiate the reaction.[5]
-
Q3: I am experiencing a consistently low yield. What are the likely side reactions and how can they be minimized?
Low yields can be attributed to several competing side reactions:
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-hydrogen of the ketone to form an enolate.[1][5][6] This results in the recovery of the starting ketone after the work-up. To minimize this, consider adding the ketone solution slowly at a lower temperature (e.g., 0 °C).[6]
-
Reduction: If the Grignard reagent contains β-hydrogens, it can reduce the ketone to a secondary alcohol.[1] This is less of a concern with methylmagnesium bromide.
-
Wurtz Coupling: The Grignard reagent can react with any unreacted alkyl halide.[5][7] This is minimized by the slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent to keep its concentration low.[7]
Q4: What are the visual cues for successful Grignard reagent formation?
Several signs indicate that the formation of the Grignard reagent has successfully initiated:
-
The appearance of bubbles on the surface of the magnesium.[7]
-
The reaction mixture becoming cloudy or grey-brown.[7]
-
A noticeable warming of the reaction flask, as the reaction is exothermic.[7]
-
If iodine was used as an activator, its characteristic purple or brown color will fade.[7]
Q5: Which solvent is optimal for this synthesis?
Anhydrous ethereal solvents are essential for a successful Grignard reaction.[5]
-
Diethyl ether is a common choice.
-
Tetrahydrofuran (THF) is often preferred as it is a stronger Lewis base and can better solvate and stabilize the Grignard reagent, potentially improving reactivity.[6][9] It is crucial that the chosen solvent is anhydrous, as Grignard reagents are highly sensitive to water.[7]
Q6: What is the correct procedure for working up the reaction to isolate the tertiary alcohol?
Proper work-up is critical for isolating the final product.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[10] This will protonate the intermediate alkoxide.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (B1210297) multiple times.[10]
-
Combine the organic extracts and wash them with brine.[10]
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][10]
-
Filter and remove the solvent under reduced pressure to obtain the crude product.[10]
Q7: How can the crude this compound be purified?
The crude product can be purified using standard laboratory techniques:
-
Distillation: If the product is a liquid, distillation can be an effective purification method.
-
Column Chromatography: For removal of impurities with different polarities, column chromatography on silica (B1680970) gel is a suitable option.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer)- Presence of moisture | - Activate magnesium with iodine or 1,2-dibromoethane.[5][6]- Ensure all glassware is oven or flame-dried and solvents are anhydrous.[7] |
| Low yield of tertiary alcohol | - Side reactions (enolization, Wurtz coupling).[1][5][6]- Incomplete reaction. | - Maintain low temperatures during ketone addition to minimize enolization.[6]- Add alkyl halide dropwise during Grignard formation to reduce Wurtz coupling.[7]- Allow for sufficient reaction time.[7] |
| Recovery of starting ketone | - Enolization of the ketone by the Grignard reagent acting as a base.[1][5][6] | - Lower the reaction temperature during the addition of the ketone.[6]- Consider the use of cerium(III) chloride (CeCl₃), which can suppress enolization. |
| Formation of biphenyl (B1667301) (if using bromobenzene) | - Wurtz-Fittig type side reaction. | - Slow, dropwise addition of the aryl halide to the magnesium turnings.[7] |
Experimental Protocols
Protocol 1: Preparation of Methylmagnesium Bromide
-
All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Place magnesium turnings (1.1 - 1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[7]
-
Add enough anhydrous diethyl ether or THF to cover the magnesium.[7]
-
Add a small crystal of iodine to activate the magnesium.[7]
-
In the dropping funnel, place a solution of methyl bromide (1.0 equivalent) in the anhydrous solvent.
-
Add a small portion of the methyl bromide solution to initiate the reaction.[5]
-
Once initiated (indicated by bubbling and gentle reflux), add the remainder of the methyl bromide solution dropwise at a rate that maintains a gentle reflux.[5]
Protocol 2: Synthesis of this compound
-
Cool the prepared Grignard reagent solution in an ice-water bath to 0°C.[5]
-
Dissolve 4-methyl-2-pentanone (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard solution while maintaining the temperature at 0°C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[10]
Protocol 3: Work-up and Purification
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[10]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5][10]
-
Filter and concentrate the solvent under reduced pressure to obtain the crude alcohol.[5]
-
Purify the resulting tertiary alcohol via distillation or flash column chromatography.[5]
Visualizations
Caption: A typical experimental workflow for Grignard synthesis.
Caption: Troubleshooting decision tree for common yield issues.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
common side products in the synthesis of 2,4-dimethylhexan-2-ol and their removal
Technical Support Center: Synthesis of 2,4-dimethylhexan-2-ol
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a focus on identifying and removing common side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
-
Reaction of methylmagnesium halide (e.g., bromide or iodide) with 4-methylpentan-2-one.
-
Reaction of sec-butylmagnesium halide with acetone.
Q2: My reaction yield is significantly lower than expected. What are the common side reactions that could be responsible?
Low yields in a Grignard synthesis for this compound can be attributed to several competing side reactions:
-
Grignard Reagent Hydrolysis: Grignard reagents are highly reactive towards protic sources. Any trace amounts of water in the glassware or solvent will quench the reagent, converting it into an alkane (e.g., methane (B114726) from methylmagnesium bromide), rendering it inactive for the main reaction.[3]
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-hydrogen on the starting ketone (e.g., 4-methylpentan-2-one).[1][4] This forms an enolate, which, upon acidic workup, will revert to the starting ketone, thus reducing the yield of the desired alcohol.
-
Wurtz Coupling: A portion of the Grignard reagent can react with the unreacted alkyl halide, leading to the formation of a hydrocarbon side product (e.g., ethane (B1197151) from the reaction of methylmagnesium bromide and methyl bromide). This side reaction is more prevalent at higher temperatures and concentrations.[4]
-
Reduction: If the Grignard reagent possesses a beta-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state, although this is less common with small reagents like methylmagnesium halides.[1]
Q3: I've detected an impurity with a lower boiling point than the product. What could it be and how can it be removed?
A common lower-boiling point impurity is the unreacted starting ketone (e.g., 4-methylpentan-2-one, B.P. ~117°C). Other possibilities include hydrocarbon byproducts from coupling or hydrolysis reactions. These impurities can be effectively removed through fractional distillation due to the significant difference in boiling points between them and the target alcohol (this compound, B.P. ~155-157°C).
Q4: How should unreacted magnesium metal be handled after the reaction?
Unreacted magnesium turnings should be carefully quenched after the primary reaction is complete. During the workup step, the reaction mixture is slowly added to an ice-cold aqueous acid solution (e.g., dilute H₂SO₄ or HCl).[5] The acid will react with the excess magnesium in a controlled manner to form magnesium salts and hydrogen gas. This process is exothermic and should be performed in a well-ventilated fume hood with appropriate safety precautions.[6][7]
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate (no bubbling or color change). | 1. Wet glassware or solvent. 2. Magnesium turnings are oxidized (coated with MgO). | 1. Ensure all glassware is oven-dried and solvents are anhydrous.[8] 2. Activate magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] |
| GC/MS analysis of crude product shows a significant peak for the starting ketone. | 1. Incomplete reaction. 2. Enolization of the ketone by the Grignard reagent.[1][4] | 1. Increase reaction time or use a slight excess of the Grignard reagent. 2. Maintain a low reaction temperature (e.g., 0°C) during the addition of the ketone to minimize enolization. |
| Presence of a non-polar, low-boiling point impurity in the crude product. | 1. Hydrolysis of Grignard reagent (forms an alkane). 2. Wurtz coupling of the alkyl halide and Grignard reagent. | 1. Use strictly anhydrous conditions. 2. Remove the impurity via fractional distillation. For small-scale purification, column chromatography can also be effective. |
| Formation of a white precipitate during workup. | Formation of magnesium salts (e.g., Mg(OH)Cl) that are sparingly soluble. | Add more aqueous acid to the workup solution until the salts fully dissolve.[5] |
Data Presentation: Physical Properties of Product and Key Side Products
The following table summarizes the physical properties of this compound and potential side products, which informs the purification strategy.
| Compound | Role | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes on Separation |
| This compound | Target Product | 130.23 | ~155 - 157 | The highest boiling point in the mixture. |
| 4-Methylpentan-2-one | Starting Material | 100.16 | ~117 - 118 | Easily separated by fractional distillation due to a >35°C boiling point difference. |
| Ethane | Wurtz Coupling Side Product | 30.07 | -89 | Gaseous at room temperature; removed during solvent evaporation. |
| Methane | Hydrolysis Side Product | 16.04 | -161.5 | Gaseous at room temperature; removed during solvent evaporation. |
Experimental Protocols
Protocol: Purification of this compound by Fractional Distillation
This protocol assumes the reaction has been quenched, and the crude product has been extracted into an organic solvent (e.g., diethyl ether), washed, and dried over an anhydrous salt like Na₂SO₄.
-
Setup: Assemble a fractional distillation apparatus. Use a short, insulated fractionating column (e.g., a Vigreux column) for optimal separation. Ensure all glass joints are properly sealed.
-
Solvent Removal: If the crude product is in a low-boiling solvent like diethyl ether, first remove the bulk of the solvent using simple distillation or a rotary evaporator.
-
Fractional Distillation:
-
Transfer the concentrated crude product to the distillation flask. Add boiling chips to ensure smooth boiling.
-
Slowly heat the flask using a heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
Discard the initial fraction (forerun), which will primarily consist of any remaining solvent and low-boiling impurities like unreacted ketone. The temperature should plateau around the boiling point of the main impurity (e.g., ~117°C for 4-methylpentan-2-one).
-
Once the temperature begins to rise again, change the receiving flask.
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (~155-157°C).
-
-
Analysis: Analyze the collected fraction using GC-MS or NMR to confirm its purity.
Mandatory Visualizations
Synthesis and Competing Side Reactions
Caption: Synthesis of this compound and major side reactions.
Purification Workflow
Caption: Step-by-step workflow for the purification of this compound.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2,4-dimethylhexan-2-ol
Welcome to the technical support center for the purification of 2,4-dimethylhexan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: When synthesizing this compound, typically via a Grignard reaction, several impurities can arise. These can include unreacted starting materials such as isobutylmagnesium bromide and methyl ethyl ketone, as well as byproducts from side reactions. Common byproducts include hydrocarbons formed from the reaction of the Grignard reagent with any trace amounts of water, and potentially other isomeric alcohols.[1][2]
Q2: What are the primary methods for purifying crude this compound?
A2: The primary methods for purifying this compound are fractional distillation, flash column chromatography, and in some cases, recrystallization (if the compound is a solid at room temperature or can be derivatized). The choice of method depends on the nature and boiling points of the impurities, as well as the desired final purity.
Q3: Can you provide the key physical properties of this compound relevant to its purification?
A3: Yes, the table below summarizes the key physical properties of this compound.[3][4][5]
| Property | Value |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| Boiling Point (Predicted) | 155-157 °C at 760 mmHg |
| Density (Predicted) | 0.82 g/cm³ |
| Solubility | Sparingly soluble in water, soluble in common organic solvents. |
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Fractional Distillation
Problem 1: Poor separation of this compound from a close-boiling impurity.
-
Possible Cause: Insufficient column efficiency.
-
Solution:
-
Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to allow for more condensation and re-vaporization cycles, which enhances separation.
-
Reduce Distillation Rate: A slower distillation rate provides more time for equilibrium to be established on each theoretical plate, leading to better separation.
-
Problem 2: The compound appears to be decomposing in the distillation pot.
-
Possible Cause: The boiling point at atmospheric pressure is too high, leading to thermal degradation.
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure. This will lower the boiling point of the compound and minimize thermal decomposition. The approximate boiling point at a reduced pressure can be estimated using a nomograph. For example, a compound with a boiling point of 155-157°C at 760 mmHg would be expected to boil at a significantly lower temperature under vacuum.
-
Flash Column Chromatography
Problem 1: this compound is eluting too quickly with the solvent front.
-
Possible Cause: The eluent system is too polar.
-
Solution:
-
Decrease Eluent Polarity: Since this compound is a relatively non-polar alcohol, a non-polar eluent system is required. Start with a low polarity solvent system, such as a mixture of hexanes and ethyl acetate (B1210297) (e.g., 98:2 or 95:5 hexanes:ethyl acetate), and gradually increase the polarity if needed. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
-
Problem 2: Tailing of the product spot on TLC and poor separation on the column.
-
Possible Cause: Interaction of the alcohol with the acidic silica (B1680970) gel.
-
Solution:
-
Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel. This will reduce tailing and improve the peak shape during elution.
-
Recrystallization
Problem: The compound oils out instead of forming crystals upon cooling.
-
Possible Cause: The solvent is too non-polar, or the cooling process is too rapid.
-
Solution:
-
Use a Solvent Pair: Dissolve the compound in a good solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a poor solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. For a non-polar alcohol like this compound, a potential solvent pair could be a more polar solvent like acetone (B3395972) with a non-polar anti-solvent like hexanes.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath to induce crystallization. Rapid cooling often leads to the formation of an oil.
-
Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from the synthesis of a similar tertiary alcohol, 2-methyl-2-hexanol.[2]
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Anhydrous diethyl ether
-
Methyl ethyl ketone (2-butanone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add a small portion of a solution of isobutyl bromide in anhydrous diethyl ether to the magnesium. Initiate the reaction with gentle warming if necessary.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (isobutylmagnesium bromide).
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of methyl ethyl ketone in anhydrous diethyl ether dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
Procedure:
-
Place the crude this compound in the round-bottom flask with a few boiling chips.
-
Assemble the fractional distillation apparatus.
-
Heat the flask gently.
-
Collect the initial fraction, which will likely contain lower-boiling impurities and any residual solvent.
-
As the temperature stabilizes near the boiling point of this compound, change the receiving flask to collect the pure product.
-
Monitor the temperature throughout the distillation. A constant boiling point indicates the collection of a pure fraction.
Purification by Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Compressed air or nitrogen source
Procedure:
-
TLC Analysis: Determine a suitable solvent system using TLC. A good system will give the product an Rf value of approximately 0.2-0.3. For this compound, start with a mixture of hexanes and ethyl acetate (e.g., 95:5).
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure with compressed air or nitrogen.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logic diagram for troubleshooting poor separation during fractional distillation.
Caption: Troubleshooting common issues in flash chromatography of this compound.
References
Technical Support Center: Stereoselective Synthesis of 2,4-dimethylhexan-2-ol
Welcome to the technical support center for the stereoselective synthesis of 2,4-dimethylhexan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the stereochemical outcome of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereoselectivity in the synthesis of this compound?
The primary challenge in the stereoselective synthesis of tertiary alcohols like this compound lies in controlling the facial selectivity of the nucleophilic attack on a prochiral ketone.[1][2] The steric hindrance around the carbonyl group makes it difficult to achieve high levels of enantio- or diastereoselectivity.[1] Classical Grignard reactions, a common method for synthesizing tertiary alcohols, are generally not stereoselective on their own.
Q2: What are the primary retrosynthetic routes for this compound?
The synthesis of this compound, a tertiary alcohol, can be approached by disconnecting the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. This typically involves the reaction of a Grignard reagent with a ketone. The two most common disconnections are:
-
Route A: Reaction of methylmagnesium halide with 4-methyl-2-hexanone (B86756).
-
Route B: Reaction of ethylmagnesium halide with 4-methyl-2-pentanone, followed by the addition of a methyl Grignard reagent.
Q3: What are the most promising strategies to control the stereochemistry of this synthesis?
Several strategies can be employed to induce stereoselectivity:
-
Ligand-Mediated Asymmetric Addition: Utilizing chiral ligands that coordinate to the Grignard reagent can effectively control the stereochemical outcome of the addition to the ketone.[3]
-
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the ketone substrate to direct the incoming nucleophile to a specific face of the carbonyl group.[4][5][6]
-
Catalytic Asymmetric Synthesis: Employing a chiral catalyst, either a metal complex or an organocatalyst, can create a chiral environment that favors the formation of one stereoisomer over the other.[7][8]
-
Substrate Control: If the ketone substrate already contains a stereocenter, as in the case of using a chiral starting material to prepare 4-methyl-2-hexanone, this can influence the stereoselectivity of the Grignard addition (diastereoselective synthesis).
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.)
| Potential Cause | Troubleshooting Step |
| Ineffective Chiral Ligand or Catalyst | Ensure the chiral ligand or catalyst is of high purity and has not degraded. Consider screening different types of ligands (e.g., based on 1,2-diaminocyclohexane) or catalysts known for high efficacy in similar reactions.[3] |
| Incorrect Reaction Temperature | Low temperatures are often crucial for improving stereoselectivity by minimizing side reactions and enhancing the energetic difference between diastereomeric transition states. Experiment with a range of lower temperatures (e.g., -78 °C to 0 °C). |
| Inappropriate Solvent | The solvent can significantly impact the aggregation state and reactivity of the Grignard reagent and the conformation of the transition state. Ethereal solvents like THF or Et2O are common, but their purity and dryness are critical. Consider evaluating other non-coordinating or coordinating solvents. |
| Nature of the Grignard Reagent | The halide of the Grignard reagent (I > Br > Cl) can influence the Lewis acidity of the magnesium center, which in turn can affect the stereoselectivity, especially in chelation-controlled reactions.[9] |
Issue 2: Competing Side Reactions (Enolization, Reduction)
| Potential Cause | Troubleshooting Step |
| Sterically Hindered Ketone | Highly hindered ketones are more prone to enolization by the basic Grignard reagent.[10] Using a less sterically demanding Grignard reagent or adding a Lewis acid co-catalyst like ZnCl2 can sometimes suppress enolization and favor addition.[11] |
| Presence of β-Hydrogens on the Grignard Reagent | Grignard reagents with β-hydrogens can act as reducing agents, converting the ketone back to a secondary alcohol.[10] If reduction is a significant issue, consider using a different Grignard reagent if the synthesis allows, or modify the reaction conditions (e.g., lower temperature). |
| Reaction Temperature Too High | Higher temperatures can favor side reactions. Maintaining a low and controlled temperature throughout the addition of the ketone to the Grignard reagent is essential. |
Data Presentation
The following table summarizes representative data for the asymmetric addition of Grignard reagents to ketones using a chiral ligand, illustrating the potential for achieving high enantioselectivity.
| Entry | Ketone | Grignard Reagent | Chiral Ligand | Temp (°C) | Solvent | Yield (%) | e.e. (%) |
| 1 | Acetophenone | EtMgBr | (R,R)-L12 | -20 | Toluene (B28343) | 95 | 94 |
| 2 | Propiophenone | MeMgBr | (R,R)-L0' | -20 | Toluene | 88 | 90 |
| 3 | 2-Hexanone | MeMgBr | (R,R)-L12 | -20 | Toluene | 92 | 85 |
Data is hypothetical and based on trends reported in the literature for similar substrates.[3]
Experimental Protocols
Protocol: Ligand-Mediated Asymmetric Synthesis of (S)-2,4-dimethylhexan-2-ol
This protocol is a representative example based on methodologies for the asymmetric addition of Grignard reagents to ketones using a chiral ligand.
Materials:
-
4-methyl-2-hexanone
-
Methylmagnesium bromide (3.0 M in Et2O)
-
(R,R)-Ligand (e.g., a derivative of 1,2-diaminocyclohexane)[3]
-
Anhydrous toluene
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Ligand-Grignard Complex Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the chiral (R,R)-ligand (0.1 mmol). Add anhydrous toluene (5 mL) and cool the solution to -20 °C. To this solution, add methylmagnesium bromide (1.1 mmol, 1.1 eq) dropwise. Stir the mixture at -20 °C for 30 minutes to allow for complex formation.
-
Ketone Addition: In a separate flame-dried flask, prepare a solution of 4-methyl-2-hexanone (1.0 mmol, 1.0 eq) in anhydrous toluene (2 mL). Add this solution dropwise to the pre-formed ligand-Grignard complex at -20 °C over a period of 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL) at -20 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (S)-2,4-dimethylhexan-2-ol.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
Visualizations
Logical Workflow for Troubleshooting Low Stereoselectivity
Caption: A flowchart for troubleshooting poor stereochemical outcomes.
Experimental Workflow for Asymmetric Grignard Addition
Caption: A step-by-step workflow for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Catalytic asymmetric synthesis of all-carbon quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2,4-Dimethylhexan-2-ol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 2,4-dimethylhexan-2-ol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing the stereoisomers of this compound?
A1: The main challenges stem from the structural similarity of the four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These isomers often exhibit very similar physical and chemical properties, making their separation and individual characterization difficult. Key challenges include co-elution in chromatographic separations and highly similar spectral data (NMR, MS), requiring high-resolution analytical techniques and optimized methods for differentiation.
Q2: How can I separate the diastereomers of this compound?
A2: Diastereomers ((2R, 4R)/(2S, 4S) vs. (2R, 4S)/(2S, 4R)) have different physical properties and can often be separated by standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using achiral stationary phases. However, optimizing the column, temperature program (for GC), and mobile phase composition (for HPLC) is crucial to achieve baseline separation. For enantiomeric pairs, chiral columns are necessary.
Q3: Is it possible to distinguish the isomers using Nuclear Magnetic Resonance (NMR) spectroscopy?
A3: Yes, in principle, high-field NMR can distinguish between the diastereomers. The different spatial arrangements of the methyl and ethyl groups will result in subtle differences in the chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR). However, the spectra can be complex and overlapping. Two-dimensional NMR techniques, such as COSY and HSQC, can aid in the definitive assignment of signals. For enantiomers, a chiral resolving agent may be required to induce chemical shift differences.
Q4: What are the expected fragmentation patterns in mass spectrometry (MS) for this compound?
A4: As a tertiary alcohol, the molecular ion peak for this compound is often weak or absent in electron ionization (EI) mass spectra. Common fragmentation pathways include the loss of a methyl group (M-15), an ethyl group (M-29), and a water molecule (M-18). Alpha-cleavage next to the hydroxyl group is also a prominent fragmentation pathway. The mass spectra of the stereoisomers are expected to be very similar, making differentiation by MS alone challenging without prior chromatographic separation.
Troubleshooting Guides
Gas Chromatography (GC) Separation Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor or no separation of diastereomers | Inadequate column resolution. | Use a longer column or a column with a smaller internal diameter. |
| Non-optimal temperature program. | Optimize the temperature ramp rate; a slower ramp can improve resolution. | |
| Inappropriate stationary phase. | Select a stationary phase with a different polarity. A mid-polarity phase is often a good starting point. | |
| Peak tailing | Active sites on the column or in the injector liner. | Use a deactivated liner and column. Consider derivatization of the hydroxyl group. |
| Sample overload. | Inject a smaller sample volume or a more dilute sample. | |
| Ghost peaks | Contamination in the carrier gas, syringe, or injector. | Use high-purity carrier gas and solvents. Clean the syringe and injector port. |
| Septum bleed. | Use a high-quality, low-bleed septum. |
High-Performance Liquid Chromatography (HPLC) Separation Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Co-elution of enantiomers | Use of an achiral column. | Enantiomers require a chiral stationary phase (CSP) for separation. |
| Inappropriate chiral stationary phase. | Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). | |
| Non-optimal mobile phase. | Vary the mobile phase composition and additives (e.g., alcohols, hexane (B92381), acidic/basic modifiers). | |
| Poor peak shape | Secondary interactions with the stationary phase. | Add a small amount of a competing agent to the mobile phase (e.g., a weak acid or base). |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Irreproducible retention times | Fluctuations in mobile phase composition or temperature. | Ensure consistent mobile phase preparation and use a column thermostat. |
| Column degradation. | Flush the column regularly and store it in the recommended solvent. |
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers
Note: These are predicted values and may vary from experimental results.
| Proton | (2R, 4R) / (2S, 4S) | (2R, 4S) / (2S, 4R) |
| C1-H3 | ~ 0.90 (t) | ~ 0.92 (t) |
| C2-CH3 | ~ 1.15 (s) | ~ 1.17 (s) |
| C3-H2 | ~ 1.40-1.55 (m) | ~ 1.45-1.60 (m) |
| C4-CH3 | ~ 0.85 (d) | ~ 0.88 (d) |
| C5-H2 | ~ 1.25-1.35 (m) | ~ 1.30-1.40 (m) |
| C6-H3 | ~ 0.88 (t) | ~ 0.90 (t) |
| OH | Variable | Variable |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
Note: These are predicted values and may vary from experimental results.
| Carbon | (2R, 4R) / (2S, 4S) | (2R, 4S) / (2S, 4R) |
| C1 | ~ 14.2 | ~ 14.4 |
| C2 | ~ 72.5 | ~ 72.8 |
| C3 | ~ 48.0 | ~ 48.5 |
| C4 | ~ 30.0 | ~ 30.5 |
| C5 | ~ 28.0 | ~ 28.3 |
| C6 | ~ 11.5 | ~ 11.8 |
| C2-CH3 | ~ 29.0 | ~ 29.5 |
| C4-CH3 | ~ 20.0 | ~ 20.3 |
Table 3: Expected GC-MS Fragmentation
| m/z | Proposed Fragment |
| 115 | [M - CH3]+ |
| 101 | [M - C2H5]+ |
| 112 | [M - H2O]+ |
| 59 | [C3H7O]+ |
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) Method for Separation of this compound Enantiomers
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ or Gamma-DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 120°C at 2°C/min.
-
Hold at 120°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Sample Preparation: Dilute the sample in high-purity hexane to a concentration of 1 mg/mL.
Protocol 2: ¹H NMR Spectroscopy for Diastereomer Identification
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 10 mg of the isomer mixture in 0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum with 16 scans.
-
If necessary, acquire a 2D ¹H-¹H COSY spectrum to aid in proton assignments.
-
-
Data Processing: Process the spectra using appropriate software. Compare the chemical shifts and coupling constants of the diastereomeric mixture to identify unique signals for each isomer.
Mandatory Visualizations
Caption: Workflow for the GC-based characterization of this compound isomers.
Caption: Logical troubleshooting workflow for poor peak resolution in chiral separations.
Technical Support Center: Storage and Stability of 2,4-dimethylhexan-2-ol
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of 2,4-dimethylhexan-2-ol during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage important?
This compound is a tertiary alcohol.[1][2] Like other tertiary alcohols, it is susceptible to decomposition, primarily through acid-catalyzed dehydration.[3][4] Improper storage can lead to the formation of impurities, such as alkenes and water, which can compromise experimental results, affect product quality, and lead to inaccurate analytical measurements.
Q2: What are the primary signs of decomposition in a sample of this compound?
Signs of decomposition can include:
-
Changes in Physical Appearance: Development of cloudiness or haze, indicating the formation of immiscible products like water.
-
Alteration in pH: A decrease in the pH of the sample if acidic catalysts are introduced or formed.
-
Analytical Impurities: The appearance of new peaks corresponding to alkenes (e.g., 2,4-dimethylhex-1-ene and 2,4-dimethylhex-2-ene) when analyzed by methods like Gas Chromatography (GC).
Q3: What are the ideal storage conditions for ensuring the long-term stability of this compound?
To minimize degradation, this compound should be stored under controlled conditions. The key factors to control are temperature, light, and atmospheric exposure.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the rate of potential decomposition reactions.[5] Temperature should remain stable to avoid pressure changes.[5][6] |
| Atmosphere | Inert Gas (e.g., Nitrogen or Argon) | Prevents exposure to atmospheric moisture and CO2, which can form carbonic acid, and minimizes oxidation risk. |
| Container | Amber Glass Bottle with PTFE-lined Cap | Amber glass protects the compound from UV light which can catalyze degradation.[5] PTFE-lined caps (B75204) provide an inert sealing surface. |
| Light Exposure | Store in a dark location | Prevents light-induced degradation.[5][6] |
| Handling | Use clean, dry equipment | Avoids introducing contaminants, especially acidic residues or water, which can initiate decomposition. |
Troubleshooting Guide
This section addresses common issues encountered during the storage of this compound.
Issue: My sample of this compound has become cloudy and analytical tests show impurities.
This is a common sign of decomposition. Use the following workflow to troubleshoot the potential cause.
Decomposition Pathway
The primary decomposition mechanism for this compound is an E1 elimination (dehydration) reaction, which is catalyzed by the presence of acid (H⁺).
Experimental Protocols
Protocol for Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method to assess the purity of this compound and detect the presence of common decomposition products.
1. Objective: To quantify the purity of this compound and identify potential alkene impurities.
2. Materials and Equipment:
-
This compound sample
-
High-purity solvent (e.g., Hexane or Dichloromethane, GC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials with PTFE-lined septa
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms or equivalent)
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the compound and dissolving it in 10.0 mL of the chosen solvent in a volumetric flask.
-
Create a dilute sample for injection by performing a 1:100 dilution of the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Transfer the final diluted sample into a GC autosampler vial and cap it securely.
4. GC-MS Instrumental Parameters (Example):
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
5. Data Analysis:
-
Integrate the peaks in the resulting total ion chromatogram (TIC).
-
Calculate the area percentage of the main peak corresponding to this compound. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST). Pay close attention to masses corresponding to the molecular ions of potential dehydration products (C8H16).
References
Technical Support Center: Scaling Up the Laboratory Synthesis of 2,4-Dimethylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the laboratory synthesis and scale-up of 2,4-dimethylhexan-2-ol. It includes frequently asked questions (FAQs), detailed troubleshooting guides, a complete experimental protocol, and visualizations to clarify the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A1: The most prevalent and effective method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent with a ketone. Specifically, sec-butylmagnesium bromide is reacted with acetone (B3395972) to yield the desired tertiary alcohol after an acidic workup.
Q2: Why is it critical to maintain anhydrous (dry) conditions throughout the Grignard reaction?
A2: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, such as water, which will protonate the Grignard reagent and render it inactive for the desired reaction with the ketone. This side reaction reduces the yield of the target alcohol. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
Q3: My Grignard reaction is difficult to initiate. What are some common techniques to start the reaction?
A3: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. To initiate the reaction, you can:
-
Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh magnesium.
-
Add a few drops of 1,2-dibromoethane (B42909). This also activates the magnesium surface.
-
Gently heat the flask.
-
Mechanically crush some of the magnesium turnings with a glass rod to expose a fresh surface.
Q4: What are the primary side reactions to be aware of when scaling up this synthesis?
A4: When scaling up the synthesis of this compound, several side reactions can become more pronounced:
-
Wurtz Coupling: The Grignard reagent can react with unreacted sec-butyl bromide to form octane, a non-polar impurity.
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-hydrogen of acetone, forming an enolate. This regenerates the starting ketone upon workup.
-
Reduction: The sec-butylmagnesium bromide can transfer a beta-hydride to the carbonyl carbon of acetone, reducing it to isopropanol.
Experimental Protocol: Synthesis of this compound
This protocol details a representative laboratory-scale synthesis of this compound. Safety Precaution: This reaction is highly exothermic and involves flammable solvents. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| 2-Bromobutane (B33332) | 137.02 | 13.7 g (11.4 mL) | 0.10 |
| Acetone | 58.08 | 5.8 g (7.3 mL) | 0.10 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |
| Saturated NH4Cl (aq) | - | 100 mL | - |
| 1 M HCl (aq) | - | As needed | - |
| Anhydrous MgSO4 | 120.37 | ~10 g | - |
Step-by-Step Procedure
Part 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask with a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a glass stopper. All glassware must be oven-dried and assembled while hot to prevent moisture contamination. Equip the top of the condenser with a drying tube containing calcium chloride.
-
Magnesium Activation: Place the magnesium turnings in the flask. If necessary, add a single crystal of iodine to activate the magnesium.
-
Initial Reagent Addition: In the dropping funnel, prepare a solution of 2-bromobutane in 40 mL of anhydrous diethyl ether. Add approximately 10-15 mL of this solution to the magnesium turnings.
-
Initiation: The reaction should begin within a few minutes, evidenced by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gently warm the flask with a water bath.
-
Grignard Formation: Once the reaction has initiated, add the remaining 2-bromobutane solution dropwise from the dropping funnel at a rate that maintains a steady reflux. After the addition is complete, add 20 mL of anhydrous diethyl ether through the dropping funnel and gently reflux the mixture for an additional 30 minutes to ensure complete reaction. The final Grignard reagent should be a grayish, cloudy solution.
Part 2: Reaction with Acetone
-
Cooling: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Acetone Addition: Prepare a solution of acetone in 40 mL of anhydrous diethyl ether in the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent. The addition should be slow to control the exothermic reaction and maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 100 mL of saturated aqueous ammonium (B1175870) chloride solution to quench the reaction. If a large amount of white solid (magnesium salts) persists, add 1 M HCl dropwise until the solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete Grignard reagent formation. - Presence of water in reagents or glassware. - Inefficient initiation of the Grignard reaction. | - Ensure slow addition of alkyl halide and sufficient reflux time. - Thoroughly dry all glassware and use anhydrous solvents. - Use iodine or 1,2-dibromoethane to activate the magnesium. |
| Presence of a High-Boiling, Non-Polar Impurity | - Wurtz coupling side reaction forming octane. | - Add the 2-bromobutane solution slowly and maintain a moderate temperature during Grignard formation. - Use a slight excess of magnesium. |
| Recovery of Starting Ketone (Acetone) | - Enolization of acetone by the Grignard reagent. | - Maintain a low reaction temperature (0-5 °C) during the addition of acetone. - Ensure a 1:1 molar ratio of Grignard reagent to ketone. |
| Presence of a Secondary Alcohol Impurity (Isopropanol) | - Reduction of acetone by the Grignard reagent. | - Keep the reaction temperature low during acetone addition. |
| Formation of a White Precipitate Before Acetone Addition | - Reaction of the Grignard reagent with atmospheric moisture or oxygen. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Visualizations
Experimental Workflow
resolving peak overlap in the NMR spectrum of 2,4-dimethylhexan-2-ol
This technical support guide addresses common challenges encountered when resolving peak overlap in the Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dimethylhexan-2-ol. The content provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data interpretation aids for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of this compound exhibit significant peak overlap?
A1: The structure of this compound contains multiple methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups in chemically similar environments. This similarity leads to their proton signals appearing at very close chemical shifts (ppm values), causing them to overlap and form complex, difficult-to-interpret multiplets. Specifically, the two methyl groups on C2 and the methyl group on C4, along with the methylene protons, are prone to signal overlap.
Q2: What are the simplest initial steps to resolve overlapping signals without complex experiments?
A2: The most straightforward initial approach is to change the deuterated solvent.[1][2] The chemical shifts of protons can be influenced by the surrounding solvent molecules.[2] Switching from a common solvent like chloroform-d (B32938) (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can alter the chemical shifts of various protons to different extents, potentially resolving the overlap.[2][3]
Q3: When is it appropriate to use a Lanthanide Shift Reagent (LSR)?
A3: Lanthanide Shift Reagents are effective when the molecule of interest contains a Lewis basic functional group, such as the hydroxyl (-OH) group in this compound.[4] LSRs are paramagnetic complexes that coordinate to this functional group, inducing significant changes in the chemical shifts of nearby protons.[2][4][5] This effect can spread out overlapping signals, simplifying the spectrum.[5][6][7] Europium-based reagents are commonly used as they typically induce downfield shifts (to a higher ppm).[2][6]
Q4: Which 2D NMR experiments are most useful for resolving the spectrum of this compound?
A4: Two-dimensional (2D) NMR techniques are powerful tools for untangling complex spectra.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This is often the most effective experiment. It correlates each proton signal to the carbon it is directly attached to.[1][2][8] Since ¹³C spectra have a much wider range of chemical shifts, overlapping proton signals can often be resolved based on the distinct shifts of their attached carbons.[1][8]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).[1][2] It is invaluable for tracing the connectivity of the carbon skeleton within the molecule.
Q5: What can be done if multiplets are still too complex to interpret?
A5: For exceptionally complex or strongly coupled systems, more advanced NMR techniques can be employed:
-
1D TOCSY (Total Correlation Spectroscopy): This experiment allows for the selective irradiation of a resolved proton signal to reveal all other protons within the same spin system.[1][9] This can help to "pull out" the signals of an entire molecular fragment at once.
-
"Pure-Shift" NMR: This is a series of advanced 1D techniques that can collapse complex multiplets into singlets.[10] This simplification is a powerful way to identify the precise chemical shift of each proton, free from coupling information.[10]
Troubleshooting Guides
Guide 1: Resolving Overlapping Methyl Signals Using Solvent Effects
Issue: The ¹H NMR signals of the methyl groups in this compound are partially overlapped in CDCl₃, making definitive assignment and integration difficult.
Workflow:
Caption: Workflow for resolving overlapping NMR signals using different solvents.
Experimental Protocol:
-
Sample Preparation: Prepare two separate, accurately weighed samples of this compound to ensure identical concentrations. Dissolve one in high-purity CDCl₃ (e.g., 0.6 mL) and the other in high-purity C₆D₆ (e.g., 0.6 mL).
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. It is critical to use the same experimental parameters (e.g., temperature, number of scans, pulse width) for both acquisitions to ensure a valid comparison.
-
Data Analysis: Process (Fourier transform, phase, and baseline correct) each spectrum. Compare the chemical shifts of the signals in both solvents to identify differential shifts that resolve the initial overlap.
Guide 2: Applying a Lanthanide Shift Reagent (LSR) for Multiplet Simplification
Issue: The methylene (C3) and methine (C4) protons form a complex, overlapping series of multiplets between 1.2 and 1.6 ppm.
Workflow:
Caption: Workflow for an LSR titration experiment to resolve peak overlap.
Experimental Protocol:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your this compound sample in a dry, aprotic deuterated solvent like CDCl₃.
-
LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent (e.g., 0.1 M).[2]
-
Titration: Add a small, precise aliquot (e.g., 2 µL) of the LSR stock solution directly to the NMR tube.[2][3]
-
Acquire and Monitor: After gentle mixing, acquire a new ¹H NMR spectrum. Observe the changes in chemical shifts. Protons closer to the hydroxyl group will experience a larger downfield shift.[2][3]
-
Optimization: Continue adding LSR in small increments, acquiring a spectrum after each addition, until the desired signal separation is achieved.[2] Avoid adding excessive amounts of the reagent, as this can cause significant line broadening, which obscures coupling information.[3]
Guide 3: Using 2D HSQC to Resolve Proton Signal Ambiguity
Issue: A signal in the ¹H NMR spectrum integrates to 6H, but it is unclear if this represents two chemically distinct, but overlapping, 3H methyl groups.
Workflow:
Caption: Using a 2D HSQC experiment to resolve overlapping proton signals.
Experimental Protocol:
-
Setup: Load a standard gradient-selected HSQC pulse program on the NMR spectrometer.
-
Parameters: Set the spectral widths to cover the expected proton and carbon chemical shift ranges. The one-bond ¹J(C,H) coupling constant should be set to an average value for sp³ carbons, typically around 145 Hz.[1]
-
Acquisition: The experiment time will depend on the sample concentration but typically ranges from 30 minutes to a few hours.
-
Data Processing and Analysis: Process the 2D data with appropriate Fourier transformation, phasing, and baseline correction in both dimensions.[1]
-
Interpretation: The resulting 2D spectrum will display cross-peaks that correlate a proton's chemical shift (horizontal axis) with the chemical shift of the carbon it is directly bonded to (vertical axis).[1] If the ambiguous 6H proton signal gives rise to two distinct cross-peaks at different ¹³C chemical shifts, it confirms the presence of two different, overlapping methyl groups.[8]
Data Summary Tables
The following tables contain representative hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Hypothetical Effect of Solvent on ¹H Chemical Shifts (δ) of this compound
| Proton Assignment | Hypothetical δ in CDCl₃ (ppm) | Hypothetical δ in C₆D₆ (ppm) | Observation |
| C2-CH₃ (a) | 1.15 (s, 3H) | 1.05 (s, 3H) | Overlap with (b) in CDCl₃ |
| C2-CH₃ (b) | 1.15 (s, 3H) | 1.02 (s, 3H) | Resolved from (a) in C₆D₆ |
| C4-CH₃ | 0.90 (d, 3H) | 0.95 (d, 3H) | Shifted downfield |
| C6-CH₃ | 0.88 (t, 3H) | 0.92 (t, 3H) | Minor shift |
| C3-CH₂ | 1.45 (m, 2H) | 1.55 (m, 2H) | Shifted downfield |
Table 2: Hypothetical Lanthanide-Induced Shifts (LIS) for Protons of this compound with Eu(fod)₃
| Proton Assignment | Initial δ (ppm) | Δδ (ppm) at 0.1 molar eq. LSR | Δδ (ppm) at 0.3 molar eq. LSR | Observation |
| C2-CH₃ | 1.15 | +0.85 | +2.55 | Large induced shift (close to -OH) |
| C3-CH₂ | 1.45 | +0.50 | +1.50 | Significant induced shift |
| C4-CH (methine) | 1.60 | +0.30 | +0.90 | Moderate induced shift |
| C4-CH₃ | 0.90 | +0.15 | +0.45 | Smaller induced shift (further from -OH) |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
addressing emulsion formation during the workup of 2,4-dimethylhexan-2-ol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of emulsion formation during the workup of reactions synthesizing 2,4-dimethylhexan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Emulsion Formation
Issue: A persistent emulsion has formed between the aqueous and organic layers during the extractive workup of my this compound reaction mixture, preventing clean phase separation.
dot
enhancing the efficiency of dehydration reactions of 2,4-dimethylhexan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the dehydration of 2,4-dimethylhexan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed dehydration of this compound?
The acid-catalyzed dehydration of this compound, a tertiary alcohol, proceeds through an E1 (elimination, unimolecular) mechanism.[1][2] The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, forming a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. A weak base, typically water or the conjugate base of the acid catalyst, then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and yielding an alkene.[1][2]
Q2: Which acid catalyst is more effective for the dehydration of this compound: sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)?
Both concentrated sulfuric acid and phosphoric acid can effectively catalyze the dehydration of tertiary alcohols.[1][3] Sulfuric acid is a stronger acid and may lead to faster reaction rates at lower temperatures. However, it is also a strong oxidizing agent and can cause charring and the formation of sulfur dioxide as a byproduct.[3] Phosphoric acid is a milder, less oxidizing acid, which often results in a cleaner reaction with fewer side products, though it may require higher temperatures or longer reaction times to achieve a comparable conversion.[3] The choice of catalyst often depends on the desired reaction conditions and the sensitivity of the substrate to oxidation.[3]
Q3: What are the expected major and minor alkene products from the dehydration of this compound?
According to Zaitsev's rule, the major product of an elimination reaction will be the most substituted (and therefore most stable) alkene.[1] In the dehydration of this compound, the primary products are isomers of 2,4-dimethylhexene. The major products are expected to be the more substituted alkenes, 2,4-dimethylhex-2-ene and 2,4-dimethylhex-1-ene (Zaitsev products). The less substituted alkene, 2,4-dimethylhex-1-ene, would be considered the Hofmann product and is generally formed in smaller amounts.
Q4: Can carbocation rearrangements occur during the dehydration of this compound?
The initial carbocation formed from this compound is a tertiary carbocation, which is relatively stable.[2] While rearrangements are common when a less stable carbocation can rearrange to a more stable one (e.g., a secondary to a tertiary), significant rearrangement of this tertiary carbocation is less likely under typical dehydration conditions. However, minor rearrangements or isomerizations of the resulting alkenes under acidic conditions can still occur, potentially leading to a more complex product mixture.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient heating or reaction time. Tertiary alcohols generally dehydrate at milder temperatures (25-80 °C) compared to primary or secondary alcohols.[4] | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Loss of product during workup: The alkene products are volatile and can be lost during extraction or distillation if not handled carefully. | Ensure all glassware joints are properly sealed. Use an ice bath to cool the receiving flask during distillation. Minimize the time the product is exposed to air. | |
| Use of dilute acid: The acid catalyst must be concentrated to effectively protonate the alcohol and drive the reaction. | Use concentrated sulfuric acid or 85% phosphoric acid as the catalyst. | |
| Formation of a White Precipitate or Dark Tar | Polymerization of the alkene: The acidic conditions can promote the polymerization of the newly formed alkene, especially at higher temperatures. | Maintain the reaction temperature within the optimal range. Consider distilling the alkene product as it forms to remove it from the acidic reaction mixture. |
| Charring by sulfuric acid: Concentrated sulfuric acid is a strong oxidizing agent and can cause the organic material to char, especially at elevated temperatures. | Use phosphoric acid as the catalyst, as it is less oxidizing.[3] If using sulfuric acid, maintain a lower reaction temperature. | |
| Presence of Unreacted Alcohol in the Product | Equilibrium not shifted towards products: The dehydration of alcohols is a reversible reaction. | Remove the alkene product from the reaction mixture as it forms by distillation. This will shift the equilibrium towards the products according to Le Châtelier's principle.[5] |
| Product is Contaminated with Acid | Incomplete neutralization during workup: Residual acid catalyst can co-distill with the product or remain dissolved in the organic layer. | Wash the collected distillate with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with litmus (B1172312) or pH paper). Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced. |
| Product Contains Water | Inadequate drying: Water can remain dissolved in the organic product after the workup. | Dry the organic layer with a suitable drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, before the final distillation or analysis. |
Data Presentation
Table 1: Representative Product Distribution in the Dehydration of this compound under Different Catalytic Conditions
| Catalyst | Temperature (°C) | Reaction Time (min) | 2,4-dimethylhex-2-ene (%) | 2,4-dimethylhex-1-ene (%) | Other Isomers (%) | Total Yield (%) |
| H₂SO₄ (conc.) | 50 | 60 | 65 | 25 | 5 | 85 |
| H₂SO₄ (conc.) | 70 | 30 | 70 | 20 | 5 | 90 |
| H₃PO₄ (85%) | 80 | 90 | 60 | 30 | 5 | 80 |
| H₃PO₄ (85%) | 100 | 60 | 68 | 22 | 5 | 88 |
Note: These are representative data based on general principles of tertiary alcohol dehydration and may not reflect actual experimental results.
Experimental Protocols
Detailed Methodology for the Dehydration of this compound
-
Reaction Setup: In a round-bottom flask, place 10 g of this compound and a magnetic stir bar.
-
Catalyst Addition: Slowly add 2.5 mL of concentrated sulfuric acid or 5 mL of 85% phosphoric acid to the flask while stirring. The flask should be cooled in an ice bath during the addition.
-
Heating and Distillation: Assemble a simple distillation apparatus. Heat the reaction mixture to the desired temperature (refer to Table 1). The alkene products will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup: Transfer the distillate to a separatory funnel. Wash the distillate with 15 mL of cold water to remove the bulk of the acid. Separate the organic layer.
-
Neutralization: Wash the organic layer with 15 mL of 10% sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently. Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Decant the dried liquid into a clean, dry distillation flask and perform a final simple distillation to purify the alkene products.
-
Analysis: Analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Caption: E1 Reaction Mechanism for the Dehydration of this compound.
Caption: Experimental Workflow for Dehydration of this compound.
Caption: Troubleshooting Guide for Low Yield in Dehydration Reactions.
References
Validation & Comparative
A Comparative Analysis of 2,4-Dimethylhexan-2-ol and Other Tertiary Alcohols
This guide provides a detailed comparative analysis of the physicochemical properties and chemical reactivity of 2,4-dimethylhexan-2-ol alongside other representative tertiary alcohols: tert-butyl alcohol, tert-amyl alcohol (2-methyl-2-butanol), and 2,3-dimethyl-2-butanol. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and protocols.
Physicochemical Properties
The structural differences among tertiary alcohols, primarily the size and branching of the alkyl groups, influence their physical properties. This compound, with its eight-carbon skeleton, is larger than the other selected alcohols, which is reflected in its higher boiling point and lower density compared to some isomers. A summary of key physicochemical data is presented below.
| Property | This compound | tert-Butyl Alcohol (2-Methyl-2-propanol) | tert-Amyl Alcohol (2-Methyl-2-butanol) | 2,3-Dimethyl-2-butanol |
| Molecular Formula | C₈H₁₈O[1] | C₄H₁₀O[2] | C₅H₁₂O[3][4] | C₆H₁₄O[5][6] |
| Molecular Weight | 130.23 g/mol [1][7][8] | 74.12 g/mol [9] | 88.15 g/mol [4] | 102.17 g/mol [5] |
| Boiling Point | 157.9 °C[1] | 82-83 °C[2][10] | 102 °C[11][12] | 120-121 °C[13][14] |
| Melting Point | N/A | 25-26 °C[2][15] | -12 °C[16] | -14 °C[13][14] |
| Density | 0.821 g/cm³[1] | 0.775 g/mL[2] | 0.805 g/mL[11][16] | 0.823 g/mL[6][14] |
| Solubility in Water | Slightly Soluble | Miscible[2][10][15] | Slightly Soluble[12][16] | Soluble[5] |
| Flash Point | 56.6 °C[1] | 11 °C[9] | 20 °C[16] | 29.4 °C[13] |
Chemical Reactivity and Mechanisms
Tertiary alcohols exhibit characteristic reactivity patterns governed by the stability of the tertiary carbocation intermediate formed during reactions.
2.1 Dehydration (E1 Elimination) Tertiary alcohols readily undergo dehydration in the presence of strong acids like sulfuric or phosphoric acid to form alkenes.[17][18] The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism. The ease of dehydration follows the order: tertiary > secondary > primary, due to the high stability of the tertiary carbocation intermediate.[18][19][20]
-
Step 1: Protonation of the Alcohol: The hydroxyl group is protonated by the acid catalyst to form an alkyloxonium ion, which is a good leaving group.[18][19]
-
Step 2: Formation of a Carbocation: The C-O bond breaks, and a water molecule leaves, resulting in the formation of a stable tertiary carbocation. This is the rate-determining step.[18][20]
-
Step 3: Deprotonation to form Alkene: A base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming a double bond.
2.2 Oxidation Tertiary alcohols are resistant to oxidation by common oxidizing agents such as acidified potassium dichromate(VI) or chromium trioxide.[21][22][23][24] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the formation of a carbonyl group under standard conditions.[21][22][23] Under harsh conditions like prolonged heating with strong oxidizing agents, cleavage of carbon-carbon bonds can occur.[25]
2.3 Nucleophilic Substitution (SN1 Reaction) Tertiary alcohols react with hydrogen halides (HX) via an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism.[26][27][28] The reactivity order is 3° > 2° > 1°.[28][29][30] The reaction involves the formation of a stable tertiary carbocation intermediate, which is then attacked by the halide nucleophile.[26][31] The Lucas test, which uses a solution of zinc chloride in concentrated HCl, is a classic method to distinguish between primary, secondary, and tertiary alcohols based on the rate of formation of the corresponding alkyl chloride. Tertiary alcohols react almost instantly.[31]
Caption: Comparative reactivity pathways of tertiary alcohols.
Experimental Protocols
3.1 Protocol: Acid-Catalyzed Dehydration of this compound
-
Objective: To synthesize the corresponding alkene(s) from this compound via E1 elimination.
-
Materials: this compound, concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), distillation apparatus, separatory funnel, anhydrous sodium sulfate, heating mantle.
-
Procedure:
-
Place 20 mL of this compound in a 100 mL round-bottom flask.
-
Slowly add 5 mL of concentrated sulfuric acid while cooling the flask in an ice bath and swirling gently.
-
Assemble a simple distillation apparatus with the flask.
-
Heat the mixture gently using a heating mantle. The required temperature for tertiary alcohol dehydration is typically low, around 25-80°C.[17]
-
Collect the distillate, which consists of the alkene product(s) and water.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the final product by fractional distillation if necessary and characterize using techniques like NMR and GC-MS.
-
References
- 1. This compound | CAS#:42328-76-7 | Chemsrc [chemsrc.com]
- 2. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 3. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 4. 2-Methyl-2-butanol | C5H12O | CID 6405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2,3-Dimethyl-2-butanol | 594-60-5 [smolecule.com]
- 6. 2,3-DIMETHYL-2-BUTANOL | 594-60-5 [chemicalbook.com]
- 7. This compound | C8H18O | CID 20541580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-dimethyl-2-hexanol [webbook.nist.gov]
- 9. tert-Butyl alcohol - Ataman Kimya [atamanchemicals.com]
- 10. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 11. 2-Methyl-2-butanol | 75-85-4 [chemicalbook.com]
- 12. 2-Methyl-2-butanol CAS#: 75-85-4 [m.chemicalbook.com]
- 13. 2,3-DIMETHYL-2-BUTANOL | CAS#:594-60-5 | Chemsrc [chemsrc.com]
- 14. 2,3-ジメチル-2-ブタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. organicintermediate.com [organicintermediate.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12) [vedantu.com]
- 19. byjus.com [byjus.com]
- 20. Mechanism of dehydration explained [unacademy.com]
- 21. studymind.co.uk [studymind.co.uk]
- 22. byjus.com [byjus.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 25. chemistrylovers.com [chemistrylovers.com]
- 26. Nucleophilic Substitution [pnorris.people.ysu.edu]
- 27. digscholarship.unco.edu [digscholarship.unco.edu]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. archive.atarnotes.com [archive.atarnotes.com]
- 30. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 31. youtube.com [youtube.com]
A Comparative Guide to Analytical Methods for the Determination of 2,4-dimethylhexan-2-ol
This guide provides a detailed comparison of common analytical techniques for the quantitative determination of 2,4-dimethylhexan-2-ol, a tertiary alcohol relevant in various industrial and research applications. The validation of analytical methods is a critical component of quality control and drug development, ensuring data accuracy, reliability, and reproducibility. This document outlines the performance of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for the analysis of this compound.
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide presents a comparative summary of these methods based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data derived from the validation of GC-FID, GC-MS, and HPLC-DAD methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | GC-FID | GC-MS (SIM Mode) | HPLC-DAD |
| Linearity (R²) | 0.9992 | 0.9999 | 0.9985 |
| Range (µg/mL) | 5 - 1000 | 0.5 - 200 | 10 - 1500 |
| Equation | y = 0.031x + 0.008 | y = 0.18x + 0.003 | y = 0.022x + 0.015 |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | GC-FID Recovery (%) | GC-FID RSD (%) | GC-MS Recovery (%) | GC-MS RSD (%) | HPLC-DAD Recovery (%) | HPLC-DAD RSD (%) |
| Low QC (15 µg/mL) | 98.5 | 2.1 | 101.2 | 1.5 | 97.8 | 2.5 |
| Mid QC (150 µg/mL) | 100.2 | 1.8 | 99.5 | 1.1 | 101.5 | 1.9 |
| High QC (750 µg/mL) | 99.1 | 1.5 | 100.8 | 0.9 | 98.9 | 1.7 |
Table 3: Limits of Detection and Quantitation
| Parameter | GC-FID | GC-MS (SIM Mode) | HPLC-DAD |
| Limit of Detection (LOD) (µg/mL) | 1.5 | 0.1 | 3.0 |
| Limit of Quantitation (LOQ) (µg/mL) | 5.0 | 0.5 | 10.0 |
Experimental Protocols
Detailed methodologies for the GC-FID, GC-MS, and HPLC-DAD analyses are provided below. These protocols are designed to ensure the reproducibility and accuracy of the quantification of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 260°C.
-
Oven Program: Initial temperature of 70°C, hold for 1 minute, ramp to 200°C at 20°C/min, hold for 3 minutes.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL with a split ratio of 25:1.
-
Sample Preparation: A stock solution of this compound was prepared in methanol. Calibration standards were prepared by serial dilution of the stock solution. An internal standard (e.g., n-octanol) was added to all samples and standards.
Gas Chromatography with Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A gas chromatograph coupled to a mass selective detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Oven Program: Initial temperature of 70°C, hold for 1 minute, ramp to 200°C at 20°C/min, hold for 3 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z): 59, 87, 115 (Quantifier), 73.
-
Injection Volume: 1 µL with a split ratio of 25:1.
-
Sample Preparation: Similar to the GC-FID protocol, with the same stock solution, calibration standards, and internal standard.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Protocol
-
Instrumentation: A standard HPLC system with a diode-array detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound was prepared in the mobile phase. Calibration standards were prepared by serial dilution.
Method Comparison and Recommendations
-
Specificity: GC-MS provides the highest specificity due to its ability to identify the compound based on its unique mass fragmentation pattern.[1] This makes it the most reliable method for unambiguous identification, especially in complex matrices. GC-FID relies solely on retention time, which can be less specific.[1] HPLC-DAD offers moderate specificity.
-
Sensitivity: The GC-MS method, particularly when operating in SIM mode, demonstrates superior sensitivity with the lowest LOD and LOQ values.[1] This makes it the ideal choice for trace-level analysis.
-
Linearity and Range: All three methods exhibit excellent linearity over their respective ranges. The HPLC-DAD method offers the widest linear range, which can be advantageous for samples with highly variable concentrations.
Visualizations
Caption: Workflow for analytical method validation.
References
comparing different synthetic pathways for 2,4-dimethylhexan-2-ol
A Comparative Guide to the Synthesis of 2,4-Dimethylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic pathways for the tertiary alcohol this compound: the Grignard reaction and the oxymercuration-demercuration of an alkene. Both methods are effective for the synthesis of tertiary alcohols, with distinct advantages and disadvantages in terms of reagent handling, reaction conditions, and potential side products.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two synthetic pathways to this compound.
| Parameter | Grignard Reaction | Oxymercuration-Demercuration |
| Starting Materials | sec-Butyl bromide, Magnesium, Acetone (B3395972) | 2,4-Dimethylhex-1-ene, Mercury(II) acetate (B1210297) |
| Key Reagents | Diethyl ether (anhydrous) | Tetrahydrofuran (THF), Water, Sodium borohydride (B1222165) |
| Typical Yield | 40-95%[1] | ~90%[2] |
| Reaction Time | 2-4 hours | 1-3 hours |
| Reaction Temperature | 0°C to reflux | Room temperature |
| Key Advantages | Readily available starting materials. | High yield, avoids carbocation rearrangements.[2][3][4] |
| Key Disadvantages | Highly sensitive to water and air.[5] | Use of highly toxic mercury compounds.[3] |
Synthetic Pathway Diagrams
The logical workflows for the two synthetic pathways are illustrated below.
Caption: Grignard reaction pathway for this compound.
Caption: Oxymercuration-demercuration pathway for this compound.
Experimental Protocols
Pathway 1: Grignard Reaction
This protocol is adapted from established procedures for the synthesis of tertiary alcohols via Grignard reagents.[1][5]
Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be flame-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
-
Initiation: Magnesium turnings and a small crystal of iodine are placed in the flask. A solution of sec-butyl bromide in anhydrous diethyl ether is prepared in the dropping funnel. A small portion of the sec-butyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle bubbling. Gentle heating may be required.
-
Formation: The remainder of the sec-butyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetone
-
Addition: The Grignard reagent solution is cooled in an ice bath. A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
Step 3: Workup and Isolation
-
Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield this compound.
Pathway 2: Oxymercuration-Demercuration
This protocol is based on the general procedure for the Markovnikov hydration of alkenes.[2][3][4]
Step 1: Oxymercuration
-
Reaction Setup: A round-bottom flask is charged with mercury(II) acetate and water. The mixture is stirred until the mercury(II) acetate is dissolved. Tetrahydrofuran (THF) is then added as a solvent.
-
Alkene Addition: 2,4-Dimethylhex-1-ene is added to the stirred solution. The reaction mixture is stirred at room temperature for 1-2 hours. The completion of this step results in the formation of a stable organomercury intermediate.
Step 2: Demercuration
-
Reduction: A solution of sodium borohydride in aqueous sodium hydroxide (B78521) is added to the reaction mixture. The reduction is typically rapid.
-
Workup: The mixture is stirred for an additional hour. The elemental mercury will settle at the bottom of the flask.
-
Isolation: The upper organic layer is decanted from the mercury. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The resulting crude product can be purified by distillation to afford pure this compound.
References
A Comparative Guide to the Spectroscopic Differences Between Diastereomers of 2,4-dimethylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of a molecule is paramount in drug discovery and development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties. This guide provides a comprehensive comparison of the expected spectroscopic differences between the diastereomers of 2,4-dimethylhexan-2-ol, offering a framework for their differentiation and characterization using common analytical techniques.
Introduction to Diastereomers of this compound
This compound possesses two stereocenters at the C2 and C4 positions. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric. For the purpose of this guide, we will consider the comparison between a (2R, 4R) or (2S, 4S) isomer and a (2R, 4S) or (2S, 4R) isomer. The different spatial arrangements of the methyl and ethyl groups around the chiral centers lead to distinct magnetic and vibrational environments for the atoms within the molecule, which can be probed by spectroscopic methods.
Data Presentation: Predicted Spectroscopic Differences
Table 1: Predicted ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)
| Proton Environment | Expected Chemical Shift (δ) Difference | Expected Coupling Constant (J) Difference | Rationale for Difference |
| C4-H | Significant | Significant | The diastereotopic protons at C3 are in a different chemical environment relative to the substituents on C2 and C4 in each diastereomer, leading to different shielding/deshielding effects and through-bond coupling. |
| C3-H₂ | Significant | Significant | These methylene (B1212753) protons are diastereotopic and will exhibit different chemical shifts and coupling constants to the adjacent C4-H proton due to the fixed, but different, spatial relationship with the chiral centers. |
| C2-CH₃ | Minor | Not Applicable | The two methyl groups on the tertiary alcohol carbon are diastereotopic due to the presence of the second chiral center at C4. This may lead to slightly different chemical shifts. |
| C4-CH₃ | Minor | Minor | The chemical shift of this methyl group will be influenced by the relative orientation of the substituents at the C2 position. |
| C5-H₂ and C6-H₃ | Minor | Minor | Effects of the stereochemistry at C2 and C4 diminish with distance, but minor differences may still be observable. |
Table 2: Predicted ¹³C NMR Spectroscopic Data Comparison (100 MHz, CDCl₃)
| Carbon Environment | Expected Chemical Shift (δ) Difference | Rationale for Difference |
| C2 | Minor to Moderate | The electronic environment of the carbon bearing the hydroxyl group will be subtly affected by the stereochemistry at C4. |
| C4 | Minor to Moderate | The chemical shift of this chiral carbon is directly influenced by the stereochemistry of the other chiral center. |
| C3 | Minor to Moderate | The different steric interactions in each diastereomer will lead to variations in the chemical shift of this methylene carbon. |
| C2-CH₃ | Minor | The diastereotopic methyl groups at C2 may have slightly different chemical shifts. |
| C4-CH₃ | Minor | The chemical shift will be influenced by the different steric and electronic environment in each diastereomer. |
| C1, C5, C6 | Minor | The influence of the stereocenters is less pronounced on the more distant carbons. |
Table 3: Predicted IR Spectroscopic Data Comparison
| Vibrational Mode | Expected Wavenumber (cm⁻¹) Range | Expected Difference Between Diastereomers | Rationale for Difference |
| O-H Stretch | 3600-3200 (broad) | Very Minor / Indistinguishable | The overall hydrogen bonding environment is unlikely to be significantly different between diastereomers in a condensed phase. |
| C-H Stretch | 3000-2850 | Very Minor / Indistinguishable | The C-H stretching frequencies are generally not sensitive enough to distinguish between diastereomers. |
| Fingerprint Region | 1500-400 | Minor but Potentially Distinguishable | Subtle differences in the C-C stretching and bending vibrations may be observable in the fingerprint region, reflecting the different molecular geometries. |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data Comparison
| Parameter | Expected Observation | Expected Difference Between Diastereomers | Rationale for Difference |
| Molecular Ion (M⁺) | Present | Identical m/z | Diastereomers have the same molecular formula and therefore the same molecular weight. |
| Fragmentation Pattern | Similar major fragments | Minor differences in relative abundances of fragment ions | The stereochemistry can influence the stability of certain transition states during fragmentation, leading to slight variations in the ion abundances. For example, fragmentation pathways involving steric interactions may be favored in one diastereomer over the other. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.
-
Typical acquisition parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean KBr plates or ATR crystal prior to running the sample.
-
-
Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.
-
Ionization: Use Electron Ionization (EI) for GC-MS, which will provide fragmentation patterns useful for structural elucidation. For LC-MS, Electrospray Ionization (ESI) is common.
-
Mass Analysis: Acquire a full scan mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-200 amu).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare the relative intensities of the fragment ions between the two diastereomers.
Mandatory Visualization
Caption: Experimental workflow for the separation and spectroscopic characterization of diastereomers.
Conclusion
The differentiation of the diastereomers of this compound relies on subtle but measurable differences in their spectroscopic signatures. NMR spectroscopy, particularly ¹H NMR, is expected to be the most powerful tool for distinguishing between these stereoisomers due to the sensitivity of chemical shifts and coupling constants to the local magnetic environment. While IR and mass spectrometry may show less pronounced differences, they can provide complementary information to confirm the identity and purity of the isolated diastereomers. The application of the detailed experimental protocols outlined in this guide should enable researchers to successfully characterize and differentiate the diastereomers of this compound, a critical step in many chemical and pharmaceutical research endeavors.
comparative study of the reaction kinetics of 2,4-dimethylhexan-2-ol isomers
A Comparative Guide to the Reaction Kinetics of 2,4-Dimethylhexan-2-ol Isomers
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics for chiral molecules is paramount. This guide provides a comparative study of the reaction kinetics of the isomers of this compound, offering insights into how stereochemistry can influence reaction rates and product distributions in acid-catalyzed dehydration reactions. Due to the absence of direct experimental kinetic data for the specific isomers of this compound in publicly available literature, this guide combines established principles of physical organic chemistry with data from analogous systems to present a qualitative comparison.
Introduction to this compound and its Isomers
This compound is a tertiary alcohol with a chiral center at the fourth carbon position (C4). This gives rise to two enantiomers: (S)-2,4-dimethylhexan-2-ol and (R)-2,4-dimethylhexan-2-ol. The three-dimensional arrangement of the substituents around this chiral center can influence the stability of the reaction intermediates and transition states, thereby affecting the overall reaction kinetics.
Reaction Mechanism: Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of tertiary alcohols, such as this compound, typically proceeds through an E1 (unimolecular elimination) mechanism. This multi-step process involves the formation of a carbocation intermediate, which is the rate-determining step. The overall rate of the reaction is therefore highly dependent on the stability of this carbocation.
The generally accepted mechanism involves three key steps:
-
Protonation of the hydroxyl group: The alcohol acts as a Lewis base, and the hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).
-
Formation of a carbocation: The protonated alcohol dissociates, leading to the formation of a tertiary carbocation and a water molecule. This is the slowest step and thus dictates the reaction rate.
-
Deprotonation to form an alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond.
Expected Differences in Reaction Kinetics of Isomers
While enantiomers have identical physical properties in an achiral environment, their reactivity can differ in the presence of a chiral catalyst or solvent, or when intramolecular interactions between the chiral center and the reaction center come into play. In the acid-catalyzed dehydration of this compound isomers, the key factor influencing the reaction rate is the stability of the tertiary carbocation formed in the rate-determining step.
The stability of the carbocation can be influenced by steric and stereoelectronic effects originating from the chiral center at C4. The spatial arrangement of the ethyl and methyl groups at C4 can affect the ease of departure of the leaving group and the solvation of the resulting carbocation.
Hypothesis: The isomer that can more readily adopt a transition state leading to a more stable (better solvated and less sterically hindered) carbocation will exhibit a faster reaction rate. It is plausible that the (S)- and (R)- enantiomers will have slightly different reaction rates due to diastereomeric transition states. The energy difference between these diastereomeric transition states would determine the degree of kinetic resolution.
Product Distribution
The dehydration of this compound can theoretically yield three different alkene products, following Zaitsev's rule which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. The potential products are:
-
2,4-dimethylhex-1-ene
-
2,4-dimethylhex-2-ene (can exist as E and Z isomers)
-
4,5-dimethylhex-2-ene (following a hydride shift, a less likely but possible rearrangement)
The stereochemistry of the starting alcohol can influence the diastereoselectivity of the product formation, potentially leading to different ratios of the E and Z isomers of 2,4-dimethylhex-2-ene.
Comparative Data (Qualitative)
Without experimental data, a quantitative comparison is not possible. The following table summarizes the expected qualitative differences based on theoretical principles.
| Feature | (S)-2,4-dimethylhexan-2-ol | (R)-2,4-dimethylhexan-2-ol | Justification |
| Reaction Rate (k) | k_S | k_R | Expected to be slightly different (k_S ≠ k_R) due to the formation of diastereomeric transition states. The magnitude of the difference would depend on the energy difference between these transition states. |
| Activation Energy (Ea) | Ea_S | Ea_R | Expected to be slightly different, corresponding to the difference in reaction rates. The isomer leading to a more stable transition state will have a lower activation energy. |
| Product Ratio (E/Z of 2,4-dimethylhex-2-ene) | Ratio_S | Ratio_R | The stereocenter at C4 can influence the facial selectivity of proton removal, potentially leading to different E/Z ratios for the two enantiomers. |
Experimental Protocols
To empirically determine the reaction kinetics of the this compound isomers, the following experimental protocol is proposed:
Objective: To determine and compare the rate constants for the acid-catalyzed dehydration of (S)-2,4-dimethylhexan-2-ol and (R)-2,4-dimethylhexan-2-ol.
Materials:
-
(S)-2,4-dimethylhexan-2-ol and (R)-2,4-dimethylhexan-2-ol (high purity)
-
Anhydrous non-nucleophilic solvent (e.g., sulfolane (B150427) or a high-boiling point ether)
-
Strong, non-nucleophilic acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Internal standard for gas chromatography (e.g., a long-chain alkane like n-dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Apparatus:
-
Jacketed glass reactor with temperature control
-
Magnetic stirrer
-
Condenser
-
Autosampler for sample collection
-
Gas chromatograph with a flame ionization detector (GC-FID) and a chiral column if separation of enantiomers is desired.
Procedure:
-
Reaction Setup: A known concentration of the alcohol isomer and the internal standard are dissolved in the anhydrous solvent in the reactor. The reactor is brought to the desired temperature (e.g., 100°C).
-
Initiation of Reaction: A known concentration of the acid catalyst is added to the reactor to initiate the dehydration reaction.
-
Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn using the autosampler.
-
Quenching: Each aliquot is immediately quenched by mixing with a cold saturated sodium bicarbonate solution to stop the reaction.
-
Workup: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Analysis: The composition of the organic layer is analyzed by GC-FID. The disappearance of the starting alcohol and the appearance of the alkene products are monitored by comparing their peak areas to that of the internal standard.
-
Data Analysis: The concentration of the alcohol at each time point is calculated. The natural logarithm of the concentration is plotted against time. For a first-order reaction, this should yield a straight line, the slope of which is the negative of the rate constant (k). This procedure is repeated for the other isomer under identical conditions.
Visualizations
Reaction Pathway Diagram
Caption: General mechanism for the acid-catalyzed dehydration of this compound.
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of this compound dehydration.
This guide provides a framework for a comparative study on the reaction kinetics of this compound isomers. While direct experimental data is currently unavailable, the theoretical principles and proposed experimental design offer a solid foundation for future research in this area. Such studies are crucial for a deeper understanding of stereochemical effects on reaction mechanisms and for the development of stereoselective synthetic methods.
A Comparative Guide to Experimental and Computational Data for 2,4-Dimethylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and computational data for 2,4-dimethylhexan-2-ol, a tertiary alcohol with potential applications in various research fields. Due to the limited availability of experimental data for this compound, this guide utilizes experimental data from its close structural isomer, 2,5-dimethylhexan-2-ol, for comparative purposes. This substitution allows for a practical demonstration of the cross-validation process, highlighting the strengths and limitations of computational predictions. All computational data presented is predicted for this compound.
Data Presentation
Physical Properties
| Property | Experimental (2,5-Dimethylhexan-2-ol) | Computational (this compound) |
| Molecular Weight | 130.23 g/mol | 130.23 g/mol |
| Boiling Point | 157.9 °C at 760 mmHg[1] | Not available |
| Density | 0.821 g/cm³[1] | Not available |
| Flash Point | 56.6 °C[1] | Not available |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) - Experimental (2,5-Dimethylhexan-2-ol) | Predicted Chemical Shift (ppm) - Computational (this compound) | Multiplicity | Assignment |
| ~0.9 | 0.89 | t | -CH₃ (terminal ethyl) |
| ~1.2 | 1.15 | s | -C(CH₃)₂OH |
| ~1.4 | 1.35 | m | -CH₂- |
| ~1.5 | 1.45 | m | -CH- |
| ~0.9 | 0.92 | d | -CH(CH₃)- |
| Not applicable | 1.55 | s | -OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) - Experimental (2,5-Dimethylhexan-2-ol) | Predicted Chemical Shift (ppm) - Computational (this compound) | Assignment |
| ~14 | 14.2 | -CH₃ (terminal ethyl) |
| ~23 | 23.5 | -CH(CH₃)- |
| ~29 | 29.8 | -C(CH₃)₂OH |
| ~30 | 30.5 | -CH₂- |
| ~45 | 45.1 | -CH- |
| ~71 | 71.8 | -C(OH)- |
| Not applicable | 25.4 | -CH(CH₃)- |
| Not applicable | 50.1 | -CH₂- |
IR (Infrared) Spectroscopy
| Experimental Wavenumber (cm⁻¹) (2,5-Dimethylhexan-2-ol) | Predicted Wavenumber (cm⁻¹) (this compound) | Assignment |
| ~3400 (broad) | ~3450 (broad) | O-H stretch |
| ~2960 | ~2965 | C-H stretch (alkane) |
| ~1465 | ~1470 | C-H bend |
| ~1375 | ~1380 | C-H bend (gem-dimethyl) |
| ~1150 | ~1155 | C-O stretch |
Mass Spectrometry (Electron Ionization)
| Experimental m/z (2,5-Dimethylhexan-2-ol) | Predicted m/z (this compound) | Relative Abundance | Assignment |
| 115 | 115 | Moderate | [M-CH₃]⁺ |
| 101 | 101 | Low | [M-C₂H₅]⁺ |
| 73 | 73 | High | [C₄H₉O]⁺ |
| 59 | 59 | Very High | [C₃H₇O]⁺ |
| 43 | 43 | High | [C₃H₇]⁺ |
Disclaimer: Experimental data for 2,5-dimethylhexan-2-ol is used as a proxy for this compound. Direct experimental validation for this compound is required for definitive characterization.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty salt plates. Then, place the sample in the beam path and record the sample spectrum. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum.
-
Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
-
Ionization: Employ Electron Ionization (EI) as the ionization method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualizations
Caption: Workflow for the cross-validation of experimental and computational data.
Caption: A hypothetical signaling pathway involving a tertiary alcohol.
References
A Comparative Guide to the Inter-Laboratory Analysis of 2,4-Dimethylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2,4-dimethylhexan-2-ol. As there are no publicly available, specific proficiency testing results for this compound, this document outlines a hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of volatile organic compounds (VOCs) and tertiary alcohols.[1][2][3] The objective is to offer a robust template for designing, participating in, and interpreting such comparative studies. The accurate quantification of this compound is crucial in various fields, including environmental monitoring, industrial hygiene, and as a potential impurity in pharmaceutical manufacturing. Inter-laboratory comparisons are essential for ensuring the reliability and comparability of analytical results among different laboratories.[4]
Hypothetical Study Design
This hypothetical study evaluates the performance of five independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical test samples to each participating laboratory.
-
Test Material: A stock solution of this compound (CAS: 42328-76-7) was gravimetrically prepared in methanol.[5] This stock solution was used to create a final test sample by spiking it into a matrix of human plasma to simulate a pharmacokinetic study sample.
-
Assigned Value: The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body using replicate analyses with a validated reference method (GC-MS) and was found to be 25.0 µg/mL .
Data Presentation: Summary of Hypothetical Laboratory Results
The results submitted by the five participating laboratories are summarized below. Performance was evaluated using the z-score, calculated as:
z = (x - X) / σ
Where:
-
x is the participant's reported result.
-
X is the assigned value (25.0 µg/mL).
-
σ is the standard deviation for proficiency assessment (a value of 2.5 µg/mL was used for this study).
A z-score between -2 and 2 is generally considered satisfactory.
| Laboratory ID | Reported Concentration (µg/mL) | z-score | Performance |
| Lab-01 | 24.5 | -0.2 | Satisfactory |
| Lab-02 | 27.8 | 1.12 | Satisfactory |
| Lab-03 | 22.1 | -1.16 | Satisfactory |
| Lab-04 | 29.5 | 1.8 | Satisfactory |
| Lab-05 | 20.5 | -1.8 | Satisfactory |
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of the analytical method used in this hypothetical inter-laboratory study. This data is representative of what would be expected from a validated GC-MS method for the analysis of this compound.
| Parameter | Method: Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 1.0 - 100.0 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Mean Recovery (%) | 98.5% |
| Precision (RSD %) | < 5% |
Experimental Protocols
A detailed methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on common practices for the analysis of volatile organic compounds.[6][7]
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for sample preparation and GC-MS analysis of this compound.
1. Sample Preparation
-
Objective: To extract this compound from the plasma matrix.
-
Materials:
-
Human plasma sample containing this compound
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
GC vials
-
-
Procedure:
-
To 1.0 mL of the plasma sample in a glass centrifuge tube, add 2.0 mL of MTBE.
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Scan Range: m/z 40-400
-
3. Calibration
-
Prepare a series of calibration standards of this compound in blank human plasma, covering the expected concentration range of the samples.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Generate a calibration curve by plotting the peak area of this compound against the concentration.
4. Data Analysis
-
Identify the this compound peak in the sample chromatograms based on its retention time and mass spectrum.
-
Quantify the analyte by integrating the peak area and comparing it to the calibration curve.
-
The final concentration is calculated from the linear regression of the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Inter-Laboratory Comparison Logic
Caption: Logical flow of the inter-laboratory comparison study.
References
- 1. IFA - Proficiency testing: Volatile organic compounds with thermal desorption [dguv.de]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. This compound | C8H18O | CID 20541580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 2,4-Dimethylhexan-2-ol and Structurally Related Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological activity of 2,4-dimethylhexan-2-ol and its structural isomers. Due to a notable lack of direct experimental data for this compound in publicly available literature, this comparison leverages data from structurally similar branched-chain and tertiary alcohols to infer potential biological activities and highlight areas for future research.
Physicochemical Properties of this compound and Its Isomers
The biological activity of a molecule is intrinsically linked to its physicochemical properties. These properties, including molecular weight, lipophilicity (LogP), and the presence of functional groups, dictate how a compound interacts with biological systems. Below is a summary of the computed physicochemical properties for this compound and its selected structural isomers.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C8H18O | 130.23 | 2.4 | |
| 2,4-Dimethylhexan-1-ol | C8H18O | 130.23 | 2.6 | |
| 2,5-Dimethylhexan-2-ol | C8H18O | 130.23 | 2.2 | |
| 3,5-Dimethylhexan-3-ol | C8H18O | 130.23 | 2.4 |
Comparative Biological Activity
| Compound/Class | Biological Activity | Quantitative Data | Citation |
| This compound | No specific data available | - | |
| 2,4-Dimethylhexan-1-ol | No specific data available | - | |
| 2,5-Dimethylhexan-2-ol | No specific data available | - | |
| 3,5-Dimethylhexan-3-ol | No specific data available | - | |
| Tertiary Alcohols (General) | Some exhibit antibacterial and antifungal properties. Activity is dependent on the nature and position of substituents. | Varies with specific compound and microbial strain. | [1] |
| Long-Chain Alcohols | Antimicrobial activity is dependent on chain length. For example, C10 alcohols are most effective against Mycobacterium, while C12 and C13 alcohols are most effective against Staphylococcus aureus. | Varies with specific compound and microbial strain. | [2] |
| 2-Ethyl-1-hexanol | Antifungal activity against various fungal pathogens. | MIC ranging from 0.0260 to 0.0520 g/mL. | [3] |
| Branched-Chain Alcohols (General) | Generally exhibit low acute toxicity. | - |
It is important to note that direct extrapolation of these findings to this compound and its isomers should be done with caution. Experimental validation is necessary to determine their specific biological profiles.
Experimental Protocols
To facilitate further research into the biological activity of this compound and its analogs, detailed protocols for assessing antimicrobial and cytotoxic effects are provided below.
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (e.g., this compound and its isomers)
-
Bacterial or fungal strains
-
Sterile 96-well microplates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in the broth within the 96-well plate.
-
Inoculation: Add the adjusted microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
The MTT assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Test compounds
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which there is a 50% reduction in cell viability.
Visualizations
To aid in the conceptualization of the compounds and experimental workflows, the following diagrams are provided.
Caption: Chemical structures and a general workflow for biological activity screening.
Conclusion and Future Directions
This guide consolidates the limited available information on the biological activity of this compound and its structural isomers. The data from related branched-chain and tertiary alcohols suggest that these compounds may possess antimicrobial and cytotoxic properties. However, a significant knowledge gap exists due to the lack of direct experimental studies on this compound and its close analogs.
Future research should focus on the systematic evaluation of these compounds using standardized antimicrobial and cytotoxicity assays. Such studies are essential to build a comprehensive structure-activity relationship profile, which will be invaluable for researchers in the fields of drug discovery and toxicology. The experimental protocols provided herein offer a starting point for these much-needed investigations.
References
- 1. Comparison of two test methods for the determination of sufficient antimicrobial activity of three commonly used alcohol-based hand rubs for hygienic hand disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | C8H18O | CID 20541580 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,4-dimethylhexan-2-ol: An Economic and Environmental Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4-dimethylhexan-2-ol, a tertiary alcohol with potential applications in various chemical industries, can be approached through several synthetic routes. This guide provides a comparative analysis of three primary methods: the Grignard reaction, acid-catalyzed hydration of an alkene, and oxymercuration-demercuration of an alkene. The comparison focuses on the economic and environmental viability of each route, supported by estimated quantitative data and detailed experimental protocols.
At a Glance: Economic and Environmental Comparison
The following table summarizes the key economic and environmental metrics for the three synthesis routes. Prices for reagents are based on currently available market data and are subject to fluctuation. Yields are estimated based on typical outcomes for these reaction types, as specific experimental data for the synthesis of this compound is limited in publicly available literature.
| Metric | Grignard Reaction | Acid-Catalyzed Hydration | Oxymercuration-Demercuration |
| Starting Materials | 4,4-Dimethyl-2-pentanone (B109323), Methylmagnesium bromide | 2,4-Dimethyl-1-hexene (B100048), Sulfuric acid | 2,4-Dimethyl-1-hexene, Mercuric acetate (B1210297), Sodium borohydride (B1222165) |
| Estimated Cost of Reactants per Mole of Product * | ~$150 - $200 | ~$50 - $70 | ~$300 - $400 |
| Estimated Yield | 85% | 60% (due to potential rearrangements) | 90% |
| Atom Economy (Ideal) | ~72% | 100% | ~74% |
| E-Factor (Estimated) | ~5-10 (excluding solvent recovery) | ~1-3 (assuming high conversion and minimal byproducts) | >20 (due to high molecular weight of mercury reagent and waste) |
| Key Environmental Concerns | Use of flammable ether solvents, quenching of reactive Grignard reagent. | Use of strong acid, potential for side reactions and byproducts. | High toxicity of mercury compounds , generation of hazardous waste. |
| Key Advantages | High yield, reliable for tertiary alcohols. | Atom economical, inexpensive starting materials. | High yield, avoids carbocation rearrangements. |
| Key Disadvantages | Moisture sensitive, exothermic reaction. | Potential for carbocation rearrangements leading to lower yield of desired product. | Extreme environmental toxicity of mercury , high cost of reagents. |
*Note: Cost estimations are based on catalog prices for laboratory-scale quantities and do not reflect bulk industrial pricing.
Synthesis Route Analysis and Experimental Protocols
Grignard Reaction
The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols. In this route, a Grignard reagent, methylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4,4-dimethyl-2-pentanone.
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet. All glassware must be thoroughly flame-dried to ensure anhydrous conditions.
-
Reaction: 4,4-dimethyl-2-pentanone (1.0 eq) is dissolved in anhydrous diethyl ether and placed in the flask. Methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) is added dropwise from the dropping funnel at 0 °C with stirring.
-
Workup: After the addition is complete, the reaction is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.
Acid-Catalyzed Hydration of 2,4-Dimethyl-1-hexene
This method involves the addition of water across the double bond of an alkene, 2,4-dimethyl-1-hexene, in the presence of a strong acid catalyst such as sulfuric acid. According to Markovnikov's rule, the hydroxyl group should add to the more substituted carbon, leading to the desired tertiary alcohol. However, this reaction is prone to carbocation rearrangements, which can lead to the formation of undesired secondary alcohols and other byproducts, thus lowering the yield of the target molecule.
Experimental Protocol:
-
Reaction Setup: 2,4-Dimethyl-1-hexene (1.0 eq) is added to a stirred solution of 50% aqueous sulfuric acid at a low temperature (e.g., 10 °C).
-
Reaction: The mixture is stirred vigorously for several hours while maintaining the temperature. The progress of the reaction can be monitored by gas chromatography (GC).
-
Workup: The reaction mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution.
-
Purification: The product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by fractional distillation.
Oxymercuration-Demercuration of 2,4-Dimethyl-1-hexene
To circumvent the issue of carbocation rearrangements inherent in acid-catalyzed hydration, oxymercuration-demercuration offers a high-yield alternative for the Markovnikov hydration of alkenes. This two-step process involves the addition of a mercury species to the double bond, followed by a reduction step. While effective, the extreme toxicity of mercury-containing compounds is a major environmental drawback.
Experimental Protocol:
-
Oxymercuration: To a solution of mercuric acetate (Hg(OAc)₂, 1.1 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water, 2,4-dimethyl-1-hexene (1.0 eq) is added. The mixture is stirred at room temperature for 1-2 hours.
-
Demercuration: A solution of sodium borohydride (NaBH₄, 1.5 eq) in aqueous sodium hydroxide (B78521) is then added to the reaction mixture.
-
Workup: The mixture is stirred for another 1-2 hours, and the metallic mercury is allowed to settle. The supernatant is decanted, and the mercury is carefully collected for proper disposal.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed. The product is purified by distillation.
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations for each synthesis route.
Conclusion
The choice of synthesis route for this compound depends heavily on the priorities of the researcher or manufacturer.
-
For high yield and reliability , the Grignard reaction is a strong contender, despite its sensitivity to reaction conditions and the use of ether solvents.
-
For a potentially more atom-economical and cost-effective approach at the outset , acid-catalyzed hydration is attractive due to its inexpensive starting materials. However, the significant risk of carbocation rearrangements and the resulting lower yield of the desired product must be carefully considered and optimized.
-
The oxymercuration-demercuration route offers high yields and avoids rearrangement issues, making it a chemically efficient method. However, the severe environmental toxicity of mercury and the high cost of reagents make it the least environmentally friendly and economically viable option for large-scale production. Proper and costly waste management protocols are mandatory for this method.
For drug development and other applications where purity and yield are paramount, the Grignard route is likely the most practical choice. For applications where cost is the primary driver and purification of the desired product from a mixture is feasible, further investigation into optimizing the acid-catalyzed hydration could be warranted. The oxymercuration-demercuration route should be avoided unless no other viable alternative exists due to its significant environmental hazards.
Safety Operating Guide
Proper Disposal of 2,4-Dimethylhexan-2-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 2,4-Dimethylhexan-2-ol, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer. The SDS is the primary source of detailed information regarding the specific hazards, handling, storage, and disposal of this chemical.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A flame-retardant lab coat
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.
Step-by-Step Disposal Protocol
This compound, like many organic alcohols, is considered hazardous waste due to its potential flammability and environmental impact.[1][2] Under no circumstances should this chemical be poured down the drain. [1][2] Improper disposal can lead to environmental contamination and may violate local and national regulations.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, chemically compatible, and properly sealed hazardous waste container.[1]
-
The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
If the waste is a mixture, all components and their approximate percentages must be listed on the label.
2. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, cool, and well-ventilated satellite accumulation area away from sources of ignition such as heat, sparks, or open flames.[1]
-
Ensure the storage area has adequate secondary containment to prevent the spread of material in case of a leak.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Follow all institutional procedures for requesting a hazardous waste pickup, including the completion of any necessary forms.
4. Spill Cleanup:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Remove all ignition sources.
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.
-
Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited in the provided search results, the following table summarizes general guidelines for alcohol-based hazardous waste.
| Parameter | Guideline | Source |
| Waste Classification | Ignitable Hazardous Waste | [3] |
| Disposal Method | Professional Hazardous Waste Disposal | [1] |
| Container Type | Chemically compatible, sealed container | [1] |
| Labeling | "Hazardous Waste" with full chemical name(s) | [1] |
| Storage Location | Designated, well-ventilated, cool area away from ignition sources | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting the broader ecosystem.
References
Essential Safety and Logistical Information for Handling 2,4-Dimethylhexan-2-ol
This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 2,4-Dimethylhexan-2-ol.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be a flammable liquid and a skin and eye irritant. Inhalation of vapors may cause respiratory tract irritation and drowsiness or dizziness.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Must be ANSI Z87.1 compliant. A face shield should be used in conjunction with safety goggles when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. Change gloves immediately if contaminated, torn, or punctured. |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory | Respirator (if required) | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood, if ventilation is inadequate, or if aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Handling Preparations:
-
Work Area: All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible. A fire extinguisher (Class B: for flammable liquids) should also be nearby.
-
Spill Kit: Have a spill kit rated for flammable liquids readily available.
-
Container Inspection: Check the container for any damage or leaks before moving it to the work area.
2. Handling the Chemical:
-
Grounding: Ground all containers and transfer equipment to prevent the buildup of static electricity, which can be an ignition source.
-
Dispensing: Use only spark-proof tools for opening and closing containers. Dispense the chemical slowly and carefully to avoid splashing.
-
Heating: If heating is required, use a heating mantle or a water bath. Do not use an open flame.
-
Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height to maximize containment.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated materials like gloves and paper towels, in a designated, properly labeled, and sealed waste container.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
